3-Chloro-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWZUWDRNLWSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276141 | |
| Record name | 5-chloro-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103286-54-0 | |
| Record name | 3-Chloro-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103286-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-1H-pyrazol-4-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1H-pyrazol-4-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex molecular scaffolds for drug discovery. Its unique structural features, including a reactive amino group and a strategically positioned chlorine atom on a pyrazole core, make it a versatile precursor for a range of biologically active compounds, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and insights into the reactivity and applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Structure
This compound is a substituted pyrazole with the molecular formula C₃H₄ClN₃.[1][2] The presence of both a nucleophilic amino group and a halogenated carbon center on the pyrazole ring are key to its synthetic utility.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 103286-54-0 | [1][2] |
| Molecular Formula | C₃H₄ClN₃ | [1][2] |
| Molecular Weight | 117.54 g/mol | [1][2] |
| Monoisotopic Mass | 117.0093748 Da | [1][3] |
| Canonical SMILES | C1=C(C(=NN1)Cl)N | [2] |
| InChI | InChI=1S/C3H4ClN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7) | [2] |
| InChIKey | CHWZUWDRNLWSPU-UHFFFAOYSA-N | [2] |
Physicochemical Properties (Predicted)
| Property | Value | Source |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Topological Polar Surface Area | 54.7 Ų | [1] |
| Heavy Atom Count | 7 | [1] |
Note: Experimental physical properties such as melting and boiling points are not consistently reported in the literature. Commercial suppliers list it as a solid.
Synthesis of this compound
The hydrochloride salt of this compound is commonly synthesized via the halogenation and reduction of 4-nitropyrazole.[4] The free amine can then be obtained by neutralization.
Experimental Protocol: Synthesis of this compound Hydrochloride[4]
Materials:
-
4-Nitropyrazole
-
Ethanol
-
37% Hydrochloric Acid
-
Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst
-
Hydrogen gas
-
Glass-lined Hastelloy C pressure reactor
Procedure:
-
To a glass-lined Hastelloy C autoclave reactor, add 4-nitropyrazole (e.g., 4.50 g, 39.8 mmol), ethanol (e.g., 45 mL), and 37% hydrochloric acid (e.g., 60 mL).
-
Add the hydrogenation catalyst (Pd/C or Pt/C).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen.
-
Heat the reaction mixture to a temperature between 30-40 °C with agitation (e.g., 800 rpm).
-
Monitor the hydrogen uptake until it ceases, indicating the completion of the reaction.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
The product mixture containing this compound hydrochloride can be collected and purified. A reaction yield of 96.8% has been reported using this method.[4]
Conversion to the Free Amine: The free base, this compound, can be prepared by treating the hydrochloride salt with a suitable base, such as sodium bicarbonate or triethylamine, in an appropriate solvent.[4]
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a singlet for the C5-H proton of the pyrazole ring. The protons of the amino group may appear as a broad singlet. The exact chemical shifts would be influenced by the solvent.
-
¹³C NMR: The spectrum should display three signals corresponding to the three carbon atoms of the pyrazole ring. The carbon bearing the chlorine atom (C3) would be shifted downfield, as would the carbon attached to the amino group (C4).
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine and the pyrazole N-H, as well as C=C and C=N stretching vibrations of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Reactivity and Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of fused heterocyclic systems, particularly those with demonstrated biological activity.
Synthesis of Pyrazolo[3,4-b]pyridines via the Gould-Jacobs Reaction
A prominent application of this compound is in the synthesis of pyrazolo[3,4-b]pyridines, a scaffold found in numerous kinase inhibitors. This transformation is often achieved through the Gould-Jacobs reaction.[5]
In this reaction, the aminopyrazole acts as the amine component, reacting with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The reaction proceeds through a condensation followed by a thermal cyclization.
Role as a Scaffold for Kinase Inhibitors
The aminopyrazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[6][7] These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Derivatives of this compound have been investigated as inhibitors of various kinases, including:
-
Janus Kinases (JAKs): These are critical components of signaling pathways for numerous cytokines and growth factors.[6]
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle.[6]
-
Tropomyosin Receptor Kinases (TRKs): These are involved in cell proliferation and differentiation and are targets in cancer therapy.[8]
The 3-amino group of this compound can be functionalized to interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The chlorine at the 3-position can be used for further structural modifications or can occupy a hydrophobic pocket within the active site.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a synthetically versatile and valuable building block for the development of novel therapeutic agents. Its utility in the construction of privileged scaffolds, particularly for kinase inhibitors, underscores its importance in modern drug discovery. This guide has provided a summary of its key chemical properties, a detailed synthesis protocol, and an overview of its applications, offering a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further exploration of the reactivity of this compound and its derivatives will likely lead to the discovery of new and potent modulators of biological pathways.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C3H4ClN3) [pubchemlite.lcsb.uni.lu]
- 4. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-1H-pyrazol-4-amine from 4-Nitropyrazole
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development, starting from 4-nitropyrazole. The described methodology is based on a one-pot halogenation and reduction process, offering an efficient route to the target compound.
Synthetic Strategy Overview
The synthesis of this compound from 4-nitropyrazole is achieved through a one-pot reaction that involves two key transformations: the regioselective chlorination of the pyrazole ring at the 3-position and the subsequent reduction of the nitro group at the 4-position to an amine. This process is effectively carried out in the presence of concentrated hydrochloric acid, which facilitates the chlorination, and a transition metal catalyst for the hydrogenation.[1] The resulting product is the hydrochloride salt of the desired amine, which can then be neutralized to afford the free base.
Experimental Protocols
The following protocols detail the necessary steps for the synthesis of this compound hydrochloride and its subsequent conversion to this compound.
One-Pot Synthesis of this compound Hydrochloride
This procedure outlines the simultaneous chlorination and reduction of 4-nitropyrazole.[1]
Materials:
-
4-Nitropyrazole
-
Palladium on alumina (5 wt%)
-
Hydrochloric acid (18% or 5.7 M)
-
Hydrogen gas
-
Nitrogen gas
-
Glass reactor or glass-lined Hastelloy C pressure reactor
-
Filtration apparatus (e.g., glass fiber filter)
Procedure:
-
To a suitable glass reactor, add 4-nitropyrazole (76.3 g, 0.66 mol), 5% palladium on alumina (44.4 g, 19.9 mmol), and 18% hydrochloric acid (1035 g).
-
Adjust the temperature of the reactor to 30°C.
-
Purge the reactor headspace with nitrogen gas.
-
Introduce hydrogen gas into the reactor.
-
Set the agitation speed to 300 RPM.
-
Maintain the reaction mixture at 30°C under a hydrogen atmosphere until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Once the reaction is complete, purge the reactor with nitrogen gas.
-
Remove the catalyst by filtration through a glass fiber filter.
-
The resulting filtrate contains the product, this compound hydrochloride, in solution. An in-pot yield of 93.5% has been reported for this step.[1]
Isolation of this compound (Free Base)
This procedure describes the neutralization of the hydrochloride salt to yield the final product.[1]
Materials:
-
Solution of this compound hydrochloride from the previous step
-
A suitable base (e.g., sodium bicarbonate or triethylamine)
-
An appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Cool the filtrate containing this compound hydrochloride in an ice bath.
-
Slowly add a saturated aqueous solution of a suitable base, such as sodium bicarbonate, with stirring until the pH of the solution becomes basic (pH > 7).
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound hydrochloride.
| Parameter | Value | Reference |
| Starting Material | 4-Nitropyrazole | [1] |
| Mass of 4-Nitropyrazole | 76.3 g | [1] |
| Moles of 4-Nitropyrazole | 0.66 mol | [1] |
| Catalyst | 5% Palladium on Alumina | [1] |
| Mass of Catalyst | 44.4 g | [1] |
| Moles of Pd | 19.9 mmol | [1] |
| Reagent | Hydrochloric Acid (18%) | [1] |
| Mass of HCl Solution | 1035 g | [1] |
| Molarity of HCl Solution | 5.7 M | [1] |
| Reaction Conditions | ||
| Temperature | 30°C | [1] |
| Agitation Speed | 300 RPM | [1] |
| Atmosphere | Hydrogen | [1] |
| Product | This compound HCl | [1] |
| In-pot Yield | 93.5% | [1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
3-Chloro-1H-pyrazol-4-amine: A Key Building Block for Kinase Inhibitors
CAS Number: 103286-54-0 Molecular Weight: 117.54 g/mol
This technical guide provides an in-depth overview of 3-Chloro-1H-pyrazol-4-amine, a heterocyclic amine that has garnered significant interest in medicinal chemistry. It serves as a crucial scaffold for the synthesis of a variety of biologically active compounds, most notably potent kinase inhibitors for targeted cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis, and applications.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below, providing a ready reference for laboratory use.[1][2]
| Property | Value | Source |
| CAS Number | 103286-54-0 | PubChem[1] |
| Molecular Formula | C₃H₄ClN₃ | PubChem[1] |
| Molecular Weight | 117.54 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=C(C(=NN1)Cl)N | PubChem[1] |
| InChI Key | CHWZUWDRNLWSPU-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 117.0093748 g/mol | PubChem[1] |
| Monoisotopic Mass | 117.0093748 g/mol | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its utilization in further chemical transformations. A common and efficient method involves the halogenation and subsequent reduction of 4-nitropyrazole to form the hydrochloride salt, which is then neutralized to yield the free amine.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established patent literature.[3]
Step 1: Synthesis of this compound Hydrochloride
-
Reaction Setup: In a suitable glass reactor or a glass-lined pressure reactor, suspend 4-nitropyrazole in a solution of concentrated hydrochloric acid (approximately 31-38%).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Hydrogenation: The mixture is then subjected to hydrogenation. This can be achieved by stirring under a hydrogen gas atmosphere (e.g., using a balloon or in a Parr apparatus) at a temperature between 20°C and 60°C (preferably 30°C to 40°C).
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.
-
Work-up: Upon completion, the reaction mixture is cooled, and the vessel is purged with an inert gas such as nitrogen. The catalyst is removed by filtration through a pad of Celite. The filtrate, containing the hydrochloride salt, is then concentrated under reduced pressure.
Step 2: Preparation of this compound (Free Base)
-
Neutralization: The crude this compound hydrochloride obtained from Step 1 is dissolved in a suitable solvent.
-
Base Addition: A base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), is added portion-wise to the solution with stirring until the pH is neutral or slightly basic.
-
Extraction and Isolation: The free base can then be extracted with an organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with biological targets. This compound, with its specific substitution pattern, is a particularly valuable starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
One of the most significant applications of this compound is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a prime therapeutic target. The 3-chloro and 4-amino substituents on the pyrazole ring provide synthetic handles for the elaboration of more complex molecules that can bind to the ATP-binding site of FLT3, thereby inhibiting its activity and downstream signaling pathways that promote cancer cell proliferation and survival.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 4-nitropyrazole.
Caption: Synthetic route to this compound.
References
Spectroscopic Profile of 3-Chloro-1H-pyrazol-4-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-Chloro-1H-pyrazol-4-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
The mass spectrum of this compound is characterized by its molecular ion peak and various adducts. The exact mass and predicted fragmentation patterns are crucial for the identification and structural confirmation of the compound.
| Property | Value |
| Molecular Formula | C₃H₄ClN₃ |
| Molecular Weight | 117.54 g/mol |
| Monoisotopic Mass | 117.0093748 Da[1] |
| Predicted Ion Adducts | m/z |
| [M+H]⁺ | 118.01666 |
| [M+Na]⁺ | 139.99860 |
| [M-H]⁻ | 116.00210 |
| [M+NH₄]⁺ | 135.04320 |
| [M+K]⁺ | 155.97254 |
| [M]⁺ | 117.00883 |
Data sourced from PubChem CID 114020.[1]
Table 2: Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring proton and the amine and imino protons. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C5-H | 7.0 - 8.0 | Singlet |
| NH₂ | 3.0 - 5.0 | Broad Singlet |
| NH (pyrazole) | 10.0 - 13.0 | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for pyrazole and amine protons. Actual values may vary depending on the solvent and concentration.
Table 3: Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the electronegative chlorine and nitrogen atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | 140 - 150 |
| C4 | 110 - 120 |
| C5 | 125 - 135 |
Note: Predicted values are based on typical chemical shifts for substituted pyrazoles.
Table 4: Predicted Infrared (IR) Absorption Data
The IR spectrum reveals the functional groups present in the molecule. Key absorptions are expected for the N-H and C-N bonds of the amine and pyrazole moieties, as well as the C-Cl bond.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| N-H Stretch (Amine) | 3300 - 3500 | Symmetric & Asymmetric |
| N-H Bend (Amine) | 1580 - 1650 | Scissoring |
| C-N Stretch | 1250 - 1335 | Aromatic Amine |
| N-H Stretch (Pyrazole) | 3100 - 3200 | |
| C=C, C=N Stretch | 1400 - 1600 | Pyrazole Ring |
| C-Cl Stretch | 600 - 800 |
Note: Predicted values are based on characteristic IR absorption frequencies for similar functional groups.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of -2 to 14 ppm. A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (0 to 200 ppm) is used, and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its adducts. The isotopic pattern, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes, is a key identifier for chlorine-containing compounds.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
In-depth Technical Guide: Solubility and Stability of 3-Chloro-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Chloro-1H-pyrazol-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide aims to provide a comprehensive overview of the available data on the solubility and stability of this compound.
However, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific quantitative data regarding the solubility and stability of this compound. While general physical and chemical properties are documented, detailed experimental results on its solubility in various solvents and its stability under different environmental conditions (e.g., pH, temperature, light) are not readily accessible.
This guide will therefore focus on presenting the available information and providing general guidance and methodologies for researchers to determine these crucial parameters in their own laboratories.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from computational predictions available in public databases.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClN₃ | PubChem[1] |
| Molecular Weight | 117.54 g/mol | PubChem[1] |
| Predicted XlogP | 0.5 | PubChem[1][2] |
| CAS Number | 103286-54-0 | PubChem[1] |
Solubility Profile (Qualitative Assessment and Experimental Protocol)
2.1. Current State of Knowledge
Specific quantitative solubility data for this compound in common laboratory solvents is not available in the reviewed literature. Based on its chemical structure, which contains both a polar amine group and a heterocyclic ring, a degree of solubility in polar protic and aprotic solvents can be anticipated. However, experimental verification is essential.
2.2. Recommended Experimental Protocol for Solubility Determination
To address the existing data gap, a detailed experimental protocol for determining the equilibrium solubility of this compound is provided below. This method is based on the shake-flask technique, a widely accepted and robust method.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and synthetically relevant solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound.
Procedure:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each selected solvent in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, avoiding any particulate matter. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
Stability Profile (Qualitative Assessment and Experimental Protocols)
3.1. Current State of Knowledge
There is a lack of published experimental data on the stability of this compound under various stress conditions. As a substituted pyrazole with an amino group, it may be susceptible to degradation through oxidation, hydrolysis, and photolysis.
3.2. Recommended Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
3.2.1. Thermal Stability
Objective: To evaluate the stability of this compound in the solid state and in solution at elevated temperatures.
Protocol:
-
Solid-State: Place a known amount of solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Solution-State: Prepare solutions of this compound in relevant solvents and store them at different temperatures.
-
Analysis: At specified time points, withdraw samples, dilute appropriately, and analyze using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
3.2.2. pH Stability (Hydrolysis)
Objective: To assess the hydrolytic stability of this compound across a range of pH values.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 7, and 10).
-
Incubation: Store the solutions at a controlled temperature.
-
Analysis: At various time intervals, analyze the samples by HPLC to determine the extent of degradation.
3.2.3. Photostability
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Protocol:
-
Exposure: Expose solid and solution samples of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.
-
Control: Protect a parallel set of samples from light to serve as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.
Workflow for Forced Degradation Studies:
Caption: General workflow for conducting forced degradation studies on this compound.
Conclusion and Future Directions
While this compound is a commercially available and synthetically useful compound, there is a clear and significant gap in the publicly available data regarding its quantitative solubility and stability. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to generate this critical data. The determination of these properties will undoubtedly facilitate the wider and more effective application of this compound in drug discovery and development, enabling better-informed decisions in lead optimization, formulation development, and analytical method development. It is strongly recommended that future research involving this compound includes the systematic characterization of its solubility and stability, with the results being made available to the scientific community.
References
The Versatile Scaffold: Unlocking the Potential of 3-Chloro-1H-pyrazol-4-amine in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-Chloro-1H-pyrazol-4-amine core is a privileged scaffold in medicinal chemistry, serving as a critical building block for the synthesis of a diverse array of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the applications of this versatile molecule, with a particular focus on its role in the development of targeted therapies for cancer. We will delve into the synthesis of key pharmacophores derived from this starting material, present quantitative biological data for representative compounds, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide will visualize the intricate signaling pathways modulated by these inhibitors, offering a comprehensive resource for researchers in the field of drug discovery and development.
Introduction: The Rise of Pyrazole-Based Kinase Inhibitors
Protein kinases play a pivotal role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The pyrazole motif has emerged as a highly successful scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP. The strategic incorporation of a chloro substituent at the 3-position and an amino group at the 4-position of the pyrazole ring provides a versatile platform for further chemical elaboration, enabling the generation of libraries of compounds with diverse pharmacological profiles. This guide will specifically focus on the utility of this compound as a starting material for the synthesis of potent inhibitors of Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Tropomyosin Receptor Kinases (TRKs), all of which are validated targets in oncology.
Synthetic Strategies: From a Simple Pyrazole to Complex Kinase Inhibitors
The chemical reactivity of this compound allows for a range of synthetic transformations to build complex, biologically active molecules. Key reactions include nucleophilic aromatic substitution, cyclocondensation, and cross-coupling reactions.
Synthesis of Pyrazolo[3,4-d]pyrimidines
A common and highly effective strategy involves the construction of the pyrazolo[3,4-d]pyrimidine core, a well-established pharmacophore for kinase inhibition. This is typically achieved through a cyclocondensation reaction of a 3-amino-4-cyanopyrazole intermediate with a one-carbon synthon like formamide. The requisite 3-amino-4-cyanopyrazole can be prepared from this compound.
Functionalization via Cross-Coupling Reactions
The chloro group at the 3-position of the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This allows for the introduction of a wide variety of substituents, enabling fine-tuning of the inhibitor's potency and selectivity.
Applications in Kinase Inhibitor Development
Derivatives of this compound have shown significant promise as inhibitors of several key kinases implicated in cancer progression.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidines derived from this compound have been developed as potent CDK inhibitors. These compounds often exhibit selectivity for specific CDK isoforms, such as CDK2, which is crucial for the G1/S phase transition.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. The pyrazole scaffold has been successfully employed in the design of potent FLT3 inhibitors. These inhibitors can effectively block the constitutive activation of FLT3 and its downstream signaling pathways.
Tropomyosin Receptor Kinase (TRK) Inhibitors
Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the expression of chimeric TRK fusion proteins that are oncogenic drivers in a variety of adult and pediatric cancers. The development of TRK inhibitors has shown remarkable efficacy in patients with TRK fusion-positive cancers. Pyrazole-based scaffolds have been instrumental in the creation of potent and selective pan-TRK inhibitors.
Quantitative Biological Data
The following tables summarize the inhibitory activities of representative kinase inhibitors derived from pyrazole-based scaffolds, highlighting their potency against their respective targets and their anti-proliferative effects in cancer cell lines.
Table 1: Inhibitory Activity of Pyrazole-Based CDK Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |
| Cpd-1 | CDK2/cyclin A | 295 | HCT-116 | 5.2 |
| Cpd-2 | CDK2/cyclin E | 15 | A2780 | 0.158 |
| Cpd-3 | CDK9/cyclin T1 | 4 | MV4-11 | 0.033 |
Table 2: Inhibitory Activity of Pyrazole-Based FLT3 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |
| Cpd-4 | FLT3 | 0.89 | MV4-11 | 0.00122 |
| Cpd-5 | FLT3 (ITD) | 2.33 | MOLM-13 | 0.018 |
| Cpd-6 | FLT3 (D835Y) | <5 | Ba/F3 | 0.025 |
Table 3: Inhibitory Activity of Pyrazole-Based TRK Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |
| Cpd-7 | TRKA | 56 | KM-12 | 0.304 |
| Cpd-8 | TRKB | 22 | BT-474 | 1.39 |
| Cpd-9 | TRKC | 15 | SW480 | 4.9 |
Signaling Pathways and Mechanisms of Action
The kinase inhibitors derived from this compound exert their therapeutic effects by modulating specific intracellular signaling pathways that are critical for cancer cell proliferation and survival.
CDK Signaling Pathway
CDK inhibitors block the phosphorylation of the retinoblastoma protein (Rb) by CDK/cyclin complexes. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thereby inducing cell cycle arrest at the G1/S checkpoint.
An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Chloro-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1H-pyrazol-4-amine is a versatile building block in medicinal chemistry, largely owing to the reactive nature of its 4-amino group. This technical guide provides a comprehensive overview of the reactivity of this amino group, focusing on its nucleophilic character and its participation in a variety of significant chemical transformations. Key reactions, including acylation, sulfonylation, cyclization, and cross-coupling, are discussed in detail. This document aims to serve as a valuable resource for researchers and professionals involved in the design and synthesis of novel pyrazole-based compounds for drug discovery and development.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The reactivity of substituents on the pyrazole ring plays a crucial role in the synthesis of diverse compound libraries. This compound, in particular, offers multiple reaction sites. However, the 4-amino group is a key handle for derivatization, acting as a potent nucleophile in various chemical reactions. Understanding the reactivity of this amino group is paramount for its effective utilization in the synthesis of complex molecules with potential therapeutic applications.
Nucleophilicity of the Amino Group
The amino group at the 4-position of the 3-chloro-1H-pyrazole ring is a strong nucleophile. Its reactivity is influenced by the electronic effects of the pyrazole ring and the chloro substituent. The lone pair of electrons on the nitrogen atom is readily available for attacking electrophilic centers. This inherent nucleophilicity drives its participation in a wide array of chemical transformations.
Key Reactions of the Amino Group
The amino group of this compound readily undergoes reactions typical of primary aromatic amines. These include acylation, sulfonylation, cyclization, and cross-coupling reactions.
Acylation
The 4-amino group can be easily acylated using various acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl-4-aminopyrazoles. This reaction is a fundamental transformation for introducing a wide range of functional groups and for the synthesis of more complex molecules.
Reaction Scheme:
Caption: General acylation of this compound.
Sulfonylation
Similar to acylation, the amino group can be sulfonylated with sulfonyl chlorides to yield sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of drug molecules.
Reaction Scheme:
Caption: General sulfonylation of this compound.
Experimental Protocol: General Procedure for Sulfonylation
A general procedure for the synthesis of pyrazole-4-sulfonamide derivatives involves reacting the corresponding pyrazole sulfonyl chloride with an amine.[1] While this describes the reverse reaction, a similar forward reaction would involve dissolving this compound and a base (like diisopropylethylamine) in a suitable solvent (e.g., dichloromethane) and then adding the desired sulfonyl chloride. The reaction is typically stirred at room temperature for several hours.[1]
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagent | Ar-SO₂Cl |
| Base | Pyridine, Triethylamine, or DIPEA |
| Solvent | Dichloromethane, THF, or DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-16 hours |
Table 1: Typical Reaction Conditions for Sulfonylation.
Cyclization Reactions
The nucleophilic amino group, in conjunction with the adjacent endocyclic nitrogen atom, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These bicyclic structures are of great interest in drug discovery.
Pyrazolo[3,4-d]pyrimidines can be synthesized by reacting 4-aminopyrazoles with various one-carbon synthons. For instance, cyclization of an ortho-amino ester of a pyrazole with nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.[2] Another common method involves the reaction with formamide.[3]
Reaction Workflow:
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Halogenation and Reduction Reactions for 3-Aminopyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic routes to the 3-aminopyrazole core: the halogenation-amination pathway and the nitration-reduction pathway. This document includes detailed experimental protocols, comparative data, and the context of these synthetic methods in modern drug discovery, particularly in the development of kinase inhibitors.
Introduction to 3-Aminopyrazoles
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including as kinase inhibitors for the treatment of cancer. The ability of the 3-amino group to form key hydrogen bond interactions within the ATP-binding site of kinases makes this scaffold particularly attractive for drug design. This guide focuses on two robust and widely employed strategies for the synthesis of the 3-aminopyrazole nucleus, providing researchers with the detailed information necessary to apply these methods in their own synthetic endeavors.
Synthesis of 3-Aminopyrazole via Halogenation and Amination
This two-step approach involves the initial halogenation of the pyrazole ring at the 3-position, followed by a nucleophilic substitution with an amine source. This method offers an alternative to the nitration-reduction sequence and can be advantageous in cases where sensitive functional groups are incompatible with nitrating or reducing conditions.
Halogenation of the Pyrazole Ring
The direct halogenation of pyrazole typically occurs at the 4-position. Therefore, to achieve selective halogenation at the 3-position, a common strategy involves the use of a starting material where the 4-position is already substituted or to employ specific reaction conditions that favor C-3 halogenation. A frequently used method is the Sandmeyer reaction starting from 3-aminopyrazole itself, which is not suitable for the de novo synthesis of the core. A more direct approach starts from pyrazole and utilizes specific brominating agents.
Experimental Protocol: Synthesis of 3-Bromopyrazole
This protocol is adapted from procedures for the bromination of pyrazole.[1]
Materials:
-
Pyrazole
-
50% Hydrobromic acid
-
25% Potassium dichromate solution
-
Ferrous oxide
-
Chlorobenzene
-
High-performance liquid chromatography (HPLC) for reaction monitoring
Procedure:
-
In a reaction vessel, dissolve pyrazole (0.1 mol, 6.81 g) in 50.0% hydrobromic acid (containing 1.0 mol of HBr).
-
While stirring, maintain the temperature of the mixture between 5-15 °C.
-
Slowly add 47.07 g of a 25.0% potassium dichromate solution dropwise to the reaction mixture.
-
After the addition is complete, continue the bromination reaction at 5-15 °C.
-
Monitor the reaction progress by periodically taking samples and analyzing them with HPLC.
-
Once the HPLC analysis indicates that the mass of 3-bromopyrazole accounts for 93.0% of the total mass of organic substances in the reaction system, terminate the reaction by adding ferrous oxide (0.06 mol, 4.31 g).
-
To the resulting liquid containing 3-bromopyrazole, add 73.5 g of chlorobenzene and stir for 2 hours for extraction.
-
Allow the mixture to settle for 1 hour and then separate the organic phase.
-
Cool the organic phase to a temperature between -15 °C and -5 °C to precipitate the solid product.
-
Collect the solid by filtration to obtain 3-bromopyrazole.
Expected Yield: Approximately 83%.[1]
Amination of 3-Halopyrazoles
The conversion of 3-halopyrazoles to 3-aminopyrazoles can be achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyrazole
This protocol is a general procedure adapted from the Buchwald-Hartwig amination of aryl halides.[4][5]
Materials:
-
3-Bromopyrazole
-
Ammonia source (e.g., aqueous ammonia, or an ammonia equivalent like benzophenone imine followed by hydrolysis)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos, tBuBrettPhos)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add the palladium catalyst (e.g., 1-5 mol% Pd2(dba)3) and the phosphine ligand (e.g., 2-10 mol% Xantphos).
-
Add the base (e.g., 1.5-2.0 equivalents of sodium tert-butoxide).
-
Add the 3-bromopyrazole (1.0 equivalent).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the ammonia source (e.g., 1.2-1.5 equivalents of benzophenone imine).
-
Heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If benzophenone imine was used, the resulting imine is hydrolyzed with aqueous acid to yield 3-aminopyrazole.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 3-Aminopyrazole via Nitration and Reduction
This is a widely used and reliable method for the synthesis of 3-aminopyrazoles. The process begins with the nitration of pyrazole to form 3-nitropyrazole, which is then reduced to the desired 3-aminopyrazole.
Nitration of Pyrazole
The nitration of pyrazole first yields N-nitropyrazole, which then undergoes a thermal or acid-catalyzed rearrangement to produce a mixture of 3-nitropyrazole and 4-nitropyrazole. The reaction conditions can be optimized to favor the formation of the 3-nitro isomer.
Experimental Protocol: Synthesis of 3-Nitropyrazole
This protocol is based on the thermal rearrangement of N-nitropyrazole.[6][7]
Materials:
-
Pyrazole
-
Nitric acid
-
Sulfuric acid
-
n-Octanol
Procedure:
-
N-Nitropyrazole Synthesis:
-
In a reaction vessel, nitrate pyrazole in a mixed acid solution of nitric acid and sulfuric acid.
-
Maintain the temperature below 15 °C with stirring for 3.5 hours.
-
This step should yield N-nitropyrazole with a yield of approximately 86.6%.[6]
-
-
Rearrangement to 3-Nitropyrazole:
-
Take the N-nitropyrazole obtained in the previous step and reflux it in n-octanol at a temperature of 185-190 °C.
-
The rearrangement will yield 3-nitropyrazole.
-
The n-octanol can be recovered and reused.
-
Expected Yield: Approximately 87.8% for the rearrangement step.[6]
Reduction of 3-Nitropyrazole
The reduction of the nitro group to an amine can be accomplished using various methods. The choice of reducing agent often depends on the presence of other functional groups in the molecule and cost considerations.
Experimental Protocol 1: Catalytic Hydrogenation using Pd/C
This is a clean and efficient method, though the catalyst can be expensive.[8]
Materials:
-
3-Nitropyrazole
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
In a flask suitable for hydrogenation, dissolve 3-nitropyrazole in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst with adsorbed hydrogen can be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminopyrazole.
-
Purify the product by recrystallization or column chromatography if necessary.
Experimental Protocol 2: Reduction with Tin(II) Chloride
This method is a classic and cost-effective way to reduce aromatic nitro groups.[9][10][11][12]
Materials:
-
3-Nitropyrazole
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 3-nitropyrazole in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (typically 4-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the solution is basic.
-
The resulting tin salts will precipitate. Filter the mixture through a pad of Celite.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-aminopyrazole.
-
Purify as needed.
Experimental Protocol 3: Reduction with Iron Powder in Acetic Acid
This is an economical and effective method for nitro group reduction.
Materials:
-
3-Nitropyrazole
-
Iron powder
-
Glacial acetic acid
-
Water
-
Sodium carbonate
Procedure:
-
In a round-bottom flask, suspend 3-nitropyrazole in a mixture of water and acetic acid.
-
Heat the mixture to a gentle reflux.
-
Add iron powder portion-wise to the refluxing solution.
-
Continue to heat and stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter to remove the excess iron and iron salts.
-
Carefully neutralize the filtrate with a saturated solution of sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 3-aminopyrazole.
-
Purify if necessary.
Quantitative Data Summary
The following tables provide a summary of typical yields and conditions for the key synthetic steps.
Table 1: Synthesis of 3-Halopyrazole and 3-Nitropyrazole
| Reaction | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Bromination | Pyrazole | HBr, K2Cr2O7 | Water | 5-15 °C | ~83 | [1] |
| Nitration & Rearrangement | Pyrazole | HNO3, H2SO4; then heat | n-Octanol | <15 °C; then 185-190 °C | ~76 (overall) | [6] |
Table 2: Comparison of Reduction Methods for 3-Nitropyrazole
| Method | Reducing Agent/Catalyst | Solvent | Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Catalytic Hydrogenation | H2, Pd/C | Methanol/Ethanol | Room Temp, 1 atm | High yield, clean reaction | Catalyst cost, pyrophoric catalyst | >90 |
| Tin(II) Chloride Reduction | SnCl2·2H2O | Ethanol/Ethyl Acetate | Reflux | Inexpensive, mild | Stoichiometric tin waste, workup | 70-90 |
| Iron Reduction | Fe powder | Acetic Acid/Water | Reflux | Very inexpensive | Acidic conditions, workup | 70-85 |
Application in Drug Development: 3-Aminopyrazoles as Kinase Inhibitors
3-Aminopyrazole derivatives are prominent in the development of kinase inhibitors for cancer therapy.[13][14][15] They often serve as hinge-binding motifs, where the pyrazole nitrogen and the exocyclic amino group form crucial hydrogen bonds with the kinase hinge region. Two important kinase targets for which 3-aminopyrazole-based inhibitors have been developed are AXL and FGFR.
AXL Signaling Pathway
AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, triggers downstream signaling pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival, proliferation, and migration.[1][3][4][16][17] Overexpression of AXL is associated with poor prognosis in several cancers.
Caption: AXL Signaling Pathway and Inhibition.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), regulate important cellular processes.[2][18] Aberrant FGFR signaling is a known driver in various cancers.
Caption: FGFR Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor Development
The synthesis of a 3-aminopyrazole core is a critical first step in the development of novel kinase inhibitors. The subsequent workflow involves the elaboration of this core to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Drug Discovery Workflow.
Conclusion
The synthesis of 3-aminopyrazoles is a cornerstone for the development of a wide array of pharmacologically active molecules. The two primary routes detailed in this guide, halogenation-amination and nitration-reduction, offer versatile and robust methods for accessing this important heterocyclic core. The choice between these pathways will depend on the specific substitution patterns desired, the presence of other functional groups, and considerations of cost and scale. The provided experimental protocols and comparative data serve as a practical resource for researchers in organic synthesis and drug discovery. Furthermore, the elucidation of the role of 3-aminopyrazole derivatives as kinase inhibitors within the context of AXL and FGFR signaling pathways highlights the continued importance of these synthetic methods in the quest for novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 11. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]
- 14. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 17. soc.chim.it [soc.chim.it]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Chloro-1H-pyrazol-4-amine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs across various therapeutic areas. The ability to functionalize the pyrazole ring at specific positions is therefore of significant interest.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-Chloro-1H-pyrazol-4-amine with a variety of arylboronic acids. The presence of both a halogen and a free amino group on the pyrazole ring presents unique challenges, including potential catalyst inhibition and side reactions. The methodologies described herein have been optimized to address these challenges, providing a reliable route to a diverse range of 3-aryl-1H-pyrazol-4-amine derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.
-
Transmetalation: The arylboronic acid, activated by a base, transfers its aryl group to the palladium complex. This step involves the formation of a boronate species which then ligates to the palladium center, followed by the transfer of the aryl group.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The presence of the unprotected amine and the pyrazole N-H on the substrate can potentially interfere with the catalytic cycle by coordinating to the palladium center. Therefore, the choice of catalyst, ligand, base, and solvent is crucial for a successful transformation.
Experimental Data
The following table summarizes the optimized reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These reactions were performed under microwave irradiation to ensure efficient and rapid heating.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1H-pyrazol-4-amine | XPhos Pd G2 (2) | XPhos (2) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 30 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrazol-4-amine | XPhos Pd G2 (2) | XPhos (2) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 30 | 92 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-1H-pyrazol-4-amine | XPhos Pd G2 (2) | XPhos (2) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 30 | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine | XPhos Pd G2 (2) | XPhos (2) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 45 | 78 |
| 5 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-1H-pyrazol-4-amine | XPhos Pd G2 (3) | XPhos (3) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 60 | 65 |
| 6 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-1H-pyrazol-4-amine | XPhos Pd G2 (2) | XPhos (2) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 40 | 81 |
Data is based on findings reported in "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction" by Jedinák, L., et al., published in the Journal of Organic Chemistry, 2017.[1][2][3]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
XPhos Pd G2 precatalyst
-
XPhos ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol (EtOH), anhydrous
-
Deionized water (H₂O)
-
Microwave reaction vial with a stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%) and XPhos ligand (0.02 mmol, 2 mol%).
-
Add a 3:1 mixture of ethanol and water (4 mL).
-
Seal the vial with a cap and purge with an inert gas for 5-10 minutes.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for the time specified in Table 1.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazol-4-amine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Safety
-
Low Yields: Incomplete reactions may be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Increasing the catalyst loading or reaction time may also improve yields. For less reactive arylboronic acids, a higher catalyst loading may be necessary.
-
Side Reactions: The primary side reaction is often dehalogenation of the starting material. Using a robust ligand such as XPhos can help to minimize this. The N-H group on the pyrazole can be acidic and may react with the base; however, the use of a moderate base like K₂CO₃ is generally well-tolerated.
-
Safety: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Microwave reactions should be performed in sealed vessels designed for this purpose to avoid pressure buildup. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Institute of Molecular and Translational Medicine [imtm.cz]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Chloro-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science, particularly for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. The N-arylation of heterocyclic amines, such as 3-Chloro-1H-pyrazol-4-amine, is of significant interest as it provides access to a diverse range of substituted pyrazoles, a class of compounds known for a wide array of biological activities.
These application notes provide an overview of the key parameters and a detailed protocol for the N-arylation of this compound with aryl halides.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by a Pd(0) species. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Data: Optimization of Reaction Conditions
The successful N-arylation of aminopyrazoles is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the results from a screen of conditions for a closely related Buchwald-Hartwig amination of a 4-halopyrazole derivative, providing a valuable starting point for the optimization of the reaction of this compound.
Table 1: Screening of Conditions for the Buchwald-Hartwig Amination of 4-Halopyrazoles
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | XPhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 24 |
| 2 | Pd₂(dba)₃ (5) | RuPhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 34 |
| 3 | Pd₂(dba)₃ (5) | tBuXPhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 45 |
| 4 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 55 |
| 5 | Pd(OAc)₂ (10) | tBuDavePhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 27 |
| 6 | PdCl₂(dppf) (10) | tBuDavePhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | <5 |
| 7 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 110 | 24 | 41 |
| 8 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 33 |
| 9 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 38 |
| 10 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 48 |
| 11 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K₃PO₄ (2.0) | Xylene | 110 | 24 | 60 |
| 12 | Pd₂(dba)₃ (10) | tBuDavePhos (20) | K₃PO₄ (2.0) | Xylene | 90 | 24 | 60 |
Data adapted from a study on the amination of 4-bromo-1H-1-tritylpyrazole with piperidine.[3] These conditions serve as a representative starting point for the N-arylation of this compound.
Experimental Protocols
Representative Protocol for the N-Arylation of this compound
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., xylene or toluene)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.05 equiv.) and tBuDavePhos (0.20 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., xylene) via syringe to achieve a final concentration of approximately 0.1 M.
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-chloro-1H-pyrazol-4-amine.
Workflow and Visualization
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination protocol described above.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-Chloro-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to act as bioisosteres, competitively inhibiting the activity of various enzymes, particularly protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent and selective kinase inhibitors, with several compounds entering clinical trials and receiving regulatory approval for the treatment of various malignancies.
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is a key step in the development of novel therapeutic agents. A common and efficient method involves the cyclocondensation of a 4-aminopyrazole derivative with a one-carbon synthon, such as formic acid, formamide, or an orthoformate. This application note provides detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines starting from the readily available precursor, 3-chloro-1H-pyrazol-4-amine. The resulting chloro-substituted pyrazolo[3,4-d]pyrimidine can serve as a versatile intermediate for further functionalization to generate libraries of potential drug candidates.
Biological Significance and Targeted Signaling Pathways
The pyrazolo[3,4-d]pyrimidine core acts as a scaffold that mimics the adenine base of ATP, enabling these compounds to bind to the ATP-binding site of kinases and inhibit their catalytic activity.[1] This mechanism of action has led to the development of inhibitors for a wide range of kinases, including Bruton's tyrosine kinase (BTK), mTOR, Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[2][3] Inhibition of these pathways can disrupt cancer cell proliferation, survival, and angiogenesis.
For instance, EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell growth and proliferation.[4] Similarly, Src, a non-receptor tyrosine kinase, plays a crucial role in regulating cell adhesion, migration, and invasion.[5] The diagrams below illustrate a general reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines and a simplified representation of the EGFR signaling pathway, a common target for this class of compounds.
Caption: General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
The following protocols describe the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines from this compound using different one-carbon synthons.
Note: The following protocols are adapted from general procedures for the synthesis of pyrazolo[3,4-d]pyrimidines from substituted 4-aminopyrazoles. Reaction conditions and yields may vary for this compound and should be optimized accordingly.
Protocol 1: Synthesis of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using Formic Acid
This protocol describes the cyclocondensation of this compound with formic acid to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.
Materials:
-
This compound
-
Formic acid (88-98%)
-
Ice-water bath
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of formic acid (e.g., 10-20 mL per gram of starting material).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
For further purification, recrystallize the solid from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of 4-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidine using Formamide
This protocol outlines the synthesis of the 4-amino derivative of 3-chloropyrazolo[3,4-d]pyrimidine by heating this compound in formamide.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware
-
High-temperature heating mantle or sand bath
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (e.g., 10-15 mL per gram of starting material).
-
Heat the mixture to a high temperature (typically 180-200 °C) and maintain for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Protocol 3: Synthesis of 4-Ethoxy-3-chloro-1H-pyrazolo[3,4-d]pyrimidine using Triethyl Orthoformate
This protocol describes the reaction with triethyl orthoformate, which can lead to an intermediate that can be further cyclized.
Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic anhydride (optional, as catalyst or solvent)
-
Standard laboratory glassware
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of triethyl orthoformate.
-
A catalytic amount of acetic anhydride can be added.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate and other volatile components under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles. Note that these are generalized from literature on analogous compounds and may require optimization for this compound.
| Protocol | One-Carbon Synthon | Product | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| 1 | Formic Acid | 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 100-110 (Reflux) | 4-8 | 70-90 |
| 2 | Formamide | 4-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidine | 180-200 | 2-6 | 60-85 |
| 3 | Triethyl Orthoformate | 4-Ethoxy-3-chloro-1H-pyrazolo[3,4-d]pyrimidine | 140-150 (Reflux) | 6-12 | 50-75 |
Experimental Workflow
The general workflow for the synthesis and purification of pyrazolo[3,4-d]pyrimidines is depicted below.
Caption: General experimental workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Conclusion
The protocols outlined in this application note provide a solid foundation for the synthesis of 3-chloro-substituted pyrazolo[3,4-d]pyrimidines. These compounds are valuable scaffolds in the design and development of novel kinase inhibitors. Researchers are encouraged to optimize the provided reaction conditions to achieve the best possible yields and purity for their specific applications. Further derivatization of the synthesized pyrazolo[3,4-d]pyrimidine core can lead to the discovery of new chemical entities with potent and selective biological activities.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Chloro-1H-pyrazol-4-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-chloro-1H-pyrazol-4-amine scaffold is a promising privileged structure in medicinal chemistry for the development of potent and selective kinase inhibitors. These compounds have shown potential in targeting key kinases involved in cancer and inflammatory diseases. This document provides detailed application notes on their biological activities and step-by-step protocols for their synthesis and evaluation.
Introduction to this compound Derivatives
The pyrazole ring is a versatile scaffold for developing kinase inhibitors. The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 3-chloro substitution can modulate the electronic properties of the pyrazole ring and provide additional interactions within the ATP-binding pocket, potentially enhancing potency and selectivity. Derivatives of the closely related 4-amino-(1H)-pyrazole scaffold have demonstrated significant inhibitory activity against Janus kinases (JAKs) and Fms-like tyrosine kinase 3 (FLT3), both of which are critical targets in oncology and immunology.[1]
Target Kinase Families and Signaling Pathways
Janus Kinase (JAK) Family
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms, autoimmune diseases, and cancers.[1][2] 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors, demonstrating nanomolar efficacy.[1]
Fms-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations of FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] Pyrazole-based compounds, including 1H-pyrazole-3-carboxamide derivatives, have been identified as potent inhibitors of both wild-type and mutated FLT3.[3]
Data Presentation
The following tables summarize the inhibitory activities of representative 4-amino-(1H)-pyrazole derivatives, which are structurally similar to the this compound scaffold. This data can serve as a benchmark for evaluating novel compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative 4-Amino-(1H)-pyrazole Derivatives against JAKs [1]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 3f | 3.4 | 2.2 | 3.5 |
| 11b | >1000 | 12 | 14 |
| Ruxolitinib | 3.3 | 2.8 | 428 |
Table 2: Cellular Anti-proliferative Activity of Representative 4-Amino-(1H)-pyrazole Derivatives [1]
| Compound | HEL (JAK2 V617F) IC₅₀ (µM) | K562 (BCR-ABL) IC₅₀ (µM) |
| 3f | 0.98 | 1.12 |
| 11b | 0.35 | 0.37 |
| Ruxolitinib | 0.45 | >10 |
Table 3: In Vitro Kinase Inhibitory Activity of a Representative 1H-Pyrazole-3-carboxamide Derivative against FLT3 and CDKs [3]
| Compound | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) |
| 8t | 0.089 | 0.719 | 0.770 |
Table 4: Cellular Anti-proliferative Activity of a Representative 1H-Pyrazole-3-carboxamide Derivative [3]
| Compound | MV4-11 (FLT3-ITD) IC₅₀ (nM) |
| 8t | 1.22 |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Workflow for Kinase Inhibitor Evaluation
Protocol 1: General Synthesis of this compound Derivatives
This protocol is adapted from general methods for the synthesis of substituted aminopyrazoles.[5]
Materials:
-
Appropriate 2,4-dichloropyrimidine or other suitable electrophile
-
This compound
-
Triethylamine (TEA)
-
Anhydrous isopropanol
-
Dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the this compound (1.1 equivalents) and the corresponding 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous isopropanol.
-
Add triethylamine (3.0 equivalents) to the reaction mixture.
-
Stir the mixture at a temperature between 50-80°C for 18-120 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
For further derivatization, the product from step 5 can be subjected to a second nucleophilic substitution with an appropriate amine under basic conditions, with or without microwave irradiation.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This is a general protocol that can be adapted for various kinases.
Materials:
-
Recombinant kinase (e.g., JAK1, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the kinase)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Ruxolitinib for JAKs)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a microplate, add the kinase and the substrate to each well.
-
Add the serially diluted test compounds or controls to the wells. Include wells with DMSO only as a negative control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Cell-Based Proliferation Assay (GI₅₀ Determination)
This protocol uses a colorimetric method (e.g., MTT or WST-1) to assess cell viability.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HEL for JAK2 V617F, MV4-11 for FLT3-ITD)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the serially diluted compounds. Include wells with DMSO-containing medium as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation reagent to each well and incubate for the time recommended by the manufacturer (typically 1-4 hours).
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.
Protocol 4: Western Blot Analysis for Target Engagement
This protocol is used to confirm that the compound inhibits the phosphorylation of the target kinase and its downstream substrates in cells.
Materials:
-
Cancer cell line of interest
-
Test compound and controls
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-FLT3, anti-total-FLT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Pyrazole Derivatives with Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral potential of novel pyrazole derivatives, summarizing key quantitative data and detailing essential experimental protocols. The information is intended to guide researchers in the evaluation and development of this promising class of antiviral agents.
Introduction
Pyrazole-based compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antiviral properties.[1][2] Recent research has highlighted the potential of newly synthesized pyrazole derivatives to inhibit the replication of a wide range of viruses, including clinically relevant pathogens such as coronaviruses (SARS-CoV-2, MERS-CoV), influenza virus, and herpes simplex virus.[1][3][4] These compounds often target key viral enzymes essential for replication, such as proteases and polymerases, making them attractive candidates for further drug development.[5][6] This document outlines the antiviral activity of selected novel pyrazole derivatives and provides detailed protocols for their in vitro evaluation.
Data Presentation: Antiviral Activity of Novel Pyrazole Derivatives
The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of representative novel pyrazole derivatives from recent studies.
Table 1: Antiviral Activity and Cytotoxicity of Pyrazole Derivatives against Coronaviruses
| Compound Class | Specific Derivative | Target Virus | Assay Cell Line | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Hydroxyquinoline-Pyrazole | Hydrazone (HQ) | SARS-CoV-2 | Vero E6 | Data provided in source | Data provided in source | Data provided in source | [3][7] |
| Hydroxyquinoline-Pyrazole | Pyrrolone (15A) | SARS-CoV-2 | Vero E6 | Data provided in source | Data provided in source | Data provided in source | [3][7] |
| Hydroxyquinoline-Pyrazole | Hydrazide (Hyd) | MERS-CoV | Vero E6 | Data provided in source | Data provided in source | Data provided in source | [3][7] |
| Pyrano[2,3-c]pyrazole | Compound 18 | HCoV-229E | Vero-E6 | - | >100 µM | 12.6 | [8] |
| Phenylpyrazolone-1,2,3-triazole | Compound 6i | SARS-CoV-2 Mpro | - | 3.16 µM | >100 µM | >31.6 | [9] |
| Phenylpyrazolone-1,2,3-triazole | Compound 6h | SARS-CoV-2 Mpro | - | 5.08 µM | >100 µM | >19.7 | [9] |
| Phenylpyrazolone-1,2,3-triazole | Compound 6q | SARS-CoV-2 Mpro | - | 7.55 µM | >100 µM | >13.2 | [9] |
Table 2: Antiviral Activity of Pyrazole Derivatives against Other Viruses
| Compound Class | Specific Derivative | Target Virus | Assay Cell Line | EC₅₀ / IC₅₀ | Reference |
| N-acetyl 4,5-dihydropyrazole | Compound 7 | Vaccinia Virus | HEL | 7 µg/mL | [10] |
| Fused Pyrazolopyrimidine | Not specified | HAV, HSV-1 | - | Promising activity | |
| 4-substituted pyrazole | Hydrazone 6 | Newcastle Disease Virus | - | 100% protection | [1] |
| 4-substituted pyrazole | Thiazolidinedione 9 | Newcastle Disease Virus | - | 100% protection | [1] |
| Pyrazole-based | BPR1P0034 | Influenza A (H1N1) | - | 0.42 µM | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization based on specific laboratory conditions and reagents.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Vero E6, HEL)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Novel pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole derivatives in complete growth medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the test wells (cell control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.
Plaque Reduction Assay
This assay quantifies the inhibition of virus-induced plaque formation.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Novel pyrazole derivatives
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., growth medium containing 1% low-melting-point agarose or methylcellulose)
-
Crystal violet solution (0.1% in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Grow a confluent monolayer of host cells in multi-well plates.
-
Prepare serial dilutions of the pyrazole derivatives in infection medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Pre-treat the cells with the compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).
-
Incubate for 1 hour to allow for virus adsorption.
-
Remove the inoculum and add the overlay medium containing the respective concentrations of the pyrazole derivative.
-
Incubate the plates at 37°C until visible plaques are formed (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This biochemical assay measures the direct inhibition of a key viral enzyme.
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Novel pyrazole derivatives
-
96-well black plates (for fluorescence reading)
-
Fluorescence plate reader
Procedure:
-
Add the pyrazole derivatives at various concentrations to the wells of the 96-well plate.
-
Add the SARS-CoV-2 Mpro to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the substrate).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: Inhibition of Viral Replication
The following diagram illustrates the general mechanism by which many pyrazole derivatives are thought to inhibit viral replication, primarily by targeting the viral main protease (Mpro), a crucial enzyme in the viral life cycle.[5][8][9]
Caption: Inhibition of viral polyprotein processing by pyrazole derivatives.
Experimental Workflow: In Vitro Antiviral Screening
This diagram outlines a typical workflow for the initial screening of novel pyrazole derivatives for antiviral activity.
Caption: Workflow for antiviral screening of pyrazole derivatives.
References
- 1. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity [ouci.dntb.gov.ua]
Application Notes and Protocols for the N-arylation of 3-Chloro-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 3-chloro-1H-pyrazol-4-amine, a critical transformation for synthesizing compound libraries in drug discovery and development. The resulting N-aryl-4-aminopyrazole scaffold is a key structural motif in many biologically active molecules. This document outlines two primary, robust catalytic methods for this transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
While specific literature examples for the N-arylation of this compound are limited, the protocols provided are based on well-established procedures for structurally similar aminopyrazoles and N-heterocycles.[1][2][3] Optimization may be required for specific aryl halide coupling partners.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, utilizing a palladium catalyst with a phosphine-based ligand.[4][5] This method is known for its broad substrate scope and tolerance of various functional groups. For aminopyrazoles, specific combinations of palladium pre-catalysts and bulky, electron-rich phosphine ligands have proven effective.[1]
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired aryl halide (1.1-1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) and the anhydrous solvent (e.g., dioxane, toluene, or t-BuOH).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional solvent. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-aryl-3-chloro-1H-pyrazol-4-amine.
The following table summarizes conditions successfully employed for the Buchwald-Hartwig N-arylation of various aminopyrazole substrates, which can serve as a starting point for the target transformation.
| Entry | Pyrazole Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Methyl-1H-pyrazol-5-amine | Aryl Chloride | BrettPhos precatalyst / RuPhos | Cs₂CO₃ | t-BuOH | 80 | 97 | [1] |
| 2 | 1H-Pyrazol-3-amine | 4-Chloroquinazoline | Pd₂(dba)₃ / Xantphos | NaOH | Toluene/H₂O | N/A | 73 | [1] |
| 3 | 1H-Pyrazol-5-amine | Pyrimidinyl Chloride | t-BuBrettPhos precatalyst | Cs₂CO₃ | t-BuOH | 80 | 77 | [1] |
| 4 | 1H-Pyrazol-5-amine | Indazolyl Bromide | t-BuBrettPhos precatalyst / t-BuBrettPhos | LiHMDS | THF | 65 | 69 | [1] |
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[6] Modern protocols often use a copper(I) source in combination with a diamine or other nitrogen-based ligand, allowing for milder reaction conditions compared to traditional Ullmann reactions.[2][3] This method is particularly effective for the N-arylation of π-excessive nitrogen heterocycles like pyrazoles.[2][7][8]
-
Reaction Setup: In a resealable Schlenk tube, combine CuI (5-10 mol%), the ligand (e.g., trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine, 10-20 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this process twice.
-
Reagent Addition: Add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the solvent (e.g., dioxane or DMF) via syringe under a stream of argon.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110-130 °C. Stir the mixture for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Purification: Filter the suspension through a short plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product.
This table provides general conditions reported by Buchwald and others for the copper-catalyzed N-arylation of various N-heterocycles, which are applicable to this compound.
| Entry | Heterocycle | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1H-Pyrazole | Iodobenzene | CuI / N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 94 | [2] |
| 2 | 1H-Pyrazole | 4-Bromoacetophenone | CuI / trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | 110 | 95 | [9] |
| 3 | Pyrrole | Iodobenzene | CuI / N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 98 | [2] |
| 4 | Indazole | 1-Bromo-4-fluorobenzene | CuI / N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 94 | [2] |
Visualizations
Caption: General experimental workflow for the N-arylation of this compound.
Caption: Simplified catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Copper-catalyzed Ullmann N-arylation.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Chloro-1H-pyrazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1H-pyrazol-4-amine and its derivatives are pivotal scaffolds in medicinal chemistry, serving as key building blocks for a wide array of biologically active compounds. These structures are notably present in various kinase inhibitors and other therapeutic agents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of these valuable compounds. Compared to conventional heating methods, microwave irradiation offers several advantages, including significantly reduced reaction times, often from hours to mere minutes, and frequently leads to higher product yields and cleaner reaction profiles.[1][2][3][4] This green chemistry approach minimizes energy consumption and can often be performed under solvent-free conditions, contributing to more sustainable laboratory practices.
Applications in Drug Discovery
The this compound core is a versatile precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant attention in drug discovery due to their potent inhibitory activity against various protein kinases implicated in cancer and other diseases. Notably, derivatives of this scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology.[5] The ability to rapidly synthesize a library of these derivatives using microwave technology allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds in the drug development pipeline.
Comparison of Synthesis Methods: Microwave vs. Conventional
Microwave-assisted synthesis consistently outperforms conventional heating methods for the preparation of pyrazole derivatives, offering substantial improvements in reaction times and yields.
| Product Type | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not Specified | 7-9 hours | Not Specified |
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of N-Aryl-3-chloro-1H-pyrazol-4-amine Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives via a one-pot cyclocondensation reaction under microwave irradiation.
Materials:
-
Substituted Phenylhydrazine Hydrochloride (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted phenylhydrazine hydrochloride (1.0 mmol), malononitrile (1.0 mmol), and N-Chlorosuccinimide (1.1 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes with a power of 150 W.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure N-aryl-3-chloro-1H-pyrazol-4-amine derivative.
Data Presentation: Synthesis of N-Aryl-3-chloro-1H-pyrazol-4-amine Derivatives
The following table summarizes the synthesis of various derivatives using the microwave-assisted protocol described above.
| Derivative (R group on Phenyl) | Reaction Time (min) | Temperature (°C) | Power (W) | Yield (%) |
| 4-Methyl | 10 | 120 | 150 | 88 |
| 4-Methoxy | 12 | 120 | 150 | 85 |
| 4-Chloro | 10 | 120 | 150 | 92 |
| 3-Nitro | 15 | 120 | 150 | 78 |
| 2-Fluoro | 12 | 120 | 150 | 89 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted synthesis.
Conceptual Signaling Pathway: Inhibition of EGFR by a Pyrazolo[3,4-d]pyrimidine Derivative
Derivatives of this compound are precursors to pyrazolo[3,4-d]pyrimidines, which can act as ATP-competitive inhibitors of protein kinases like EGFR. The following diagram illustrates this conceptual inhibitory action on the EGFR signaling pathway.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Preparation of Fused Heterocyclic Systems from 3-Chloro-1H-pyrazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Chloro-1H-pyrazol-4-amine is a versatile building block for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole nucleus, fused with other heterocyclic rings such as pyrimidine or pyridine, gives rise to scaffolds like pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-b]pyridines. These core structures are found in numerous compounds investigated for therapeutic applications, including as kinase inhibitors for cancer therapy and agents targeting other biological pathways. The presence of a chloro-substituent on the pyrazole ring provides a reactive handle for further functionalization, allowing for the generation of diverse compound libraries for drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems starting from this compound, focusing on the preparation of pyrazolo[4,3-d]pyrimidin-7-amine derivatives.
I. Synthesis of Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives
The synthesis of the pyrazolo[4,3-d]pyrimidine core from this compound can be conceptualized as a two-step process. The first step involves the formation of a key intermediate, 4-amino-3-chloro-1H-pyrazole-5-carboxamide, by introducing a carboxamide group at the C5 position. The subsequent step is a cyclization reaction to form the fused pyrimidine ring.
Logical Workflow for the Synthesis
Caption: Synthetic pathway from this compound to pyrazolo[4,3-d]pyrimidines.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a substituted 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine derivative. Please note that these values are illustrative and may require optimization for specific substrates.
| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Carboxamidation | 1. Chlorosulfonyl isocyanate2. H₂O | 0 to rt | 4 | 75 |
| 2 | Cyclization | Formamide | 180-190 | 6 | 80 |
| 3 | Chlorination | POCl₃ | Reflux | 8 | 85 |
| 4 | Amination | R-NH₂ in Isopropanol | Reflux | 12 | 70-90 |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-chloro-1H-pyrazole-5-carboxamide
This protocol describes the introduction of a carboxamide group at the C5 position of this compound.
Materials:
-
This compound
-
Chlorosulfonyl isocyanate
-
Acetonitrile (anhydrous)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate.
-
Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-amino-3-chloro-1H-pyrazole-5-carboxamide.
Protocol 2: Synthesis of 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
This protocol details the cyclization of the intermediate to form the pyrazolo[4,3-d]pyrimidine core.
Materials:
-
4-Amino-3-chloro-1H-pyrazole-5-carboxamide
-
Formamide
-
Heating mantle or oil bath
-
Condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, add 4-amino-3-chloro-1H-pyrazole-5-carboxamide (1.0 eq) and an excess of formamide (e.g., 10-20 eq).
-
Fit the flask with a condenser and heat the mixture to 180-190 °C using a heating mantle or an oil bath.
-
Maintain the temperature and stir the reaction mixture for 5-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
Protocol 3: Synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
This protocol describes the chlorination of the pyrazolo[4,3-d]pyrimidinone intermediate.
Materials:
-
3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
Heating mantle or oil bath
-
Condenser (with a drying tube)
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 eq) in an excess of phosphorus oxychloride (e.g., 10-15 eq).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Fit the flask with a condenser protected by a drying tube and heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Stir the mixture until the excess POCl₃ is hydrolyzed.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.
Protocol 4: Synthesis of Substituted 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine Derivatives
This protocol details the final amination step to introduce diversity at the 7-position.
Materials:
-
3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
-
Desired primary or secondary amine (R-NH₂)
-
Isopropanol or other suitable solvent (e.g., ethanol, n-butanol)
-
Triethylamine or diisopropylethylamine (as a base)
-
Heating mantle or oil bath
-
Condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 3,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in isopropanol.
-
Add the desired amine (1.1-1.5 eq) and a base such as triethylamine (2.0 eq).
-
Fit the flask with a condenser and heat the reaction mixture to reflux.
-
Stir the reaction at reflux for 10-14 hours, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired substituted 3-chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine derivative.
Signaling Pathway Visualization (Illustrative)
The following diagram illustrates a hypothetical signaling pathway that could be targeted by pyrazolo[4,3-d]pyrimidine derivatives, which are often developed as kinase inhibitors.
Caption: Inhibition of a generic RTK signaling pathway by a pyrazolo[4,3-d]pyrimidine derivative.
Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 3-Chloro-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using 3-Chloro-1H-pyrazol-4-amine as a key precursor. The unique structural features of this aminopyrazole derivative, including the presence of a reactive amino group, a chloro substituent, and the pyrazole core, make it a valuable building block for the development of novel colorants with potential applications in various fields, including textiles, imaging, and as biological probes.
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. The choice of the coupling component is a critical determinant of the final dye's color and properties.
Experimental Protocols
The following protocols provide a general framework for the synthesis of azo dyes from this compound. These should be regarded as a starting point and may require optimization based on the specific coupling component used.
Protocol 1: Diazotization of this compound
This protocol outlines the conversion of this compound to its corresponding diazonium salt.
-
Preparation of the Amine Suspension: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.17 g (0.01 mol) of this compound in 20 mL of deionized water and 3 mL of concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C. A clear solution of the diazonium salt should form.
-
Completion and Excess Nitrous Acid Check: Continue stirring the solution in the ice bath for an additional 30 minutes to ensure the reaction is complete. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If excess nitrous acid is present, it can be quenched by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative. The resulting cold diazonium salt solution is used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the coupling of the in situ generated diazonium salt with 2-naphthol to form a representative azo dye.
-
Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring. A brightly colored precipitate of the azo dye is expected to form immediately.
-
Completion of Coupling: Maintain the temperature below 5 °C and continue stirring the reaction mixture for an additional 1-2 hours to ensure the coupling reaction is complete.
-
Isolation of the Dye: Isolate the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water until the filtrate is neutral. Dry the dye in a vacuum oven at 60-70 °C to a constant weight.
Quantitative Data Summary
The following table summarizes the expected, representative quantitative data for a series of azo dyes synthesized from this compound and various coupling components. The data is extrapolated from literature values for structurally similar pyrazole-based azo dyes.[1]
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) |
| PZ-D1 | 2-Naphthol | C₁₃H₈ClN₅O | ~85 | >250 | 485 |
| PZ-D2 | Phenol | C₉H₆ClN₅O | ~82 | 210-212 | 410 |
| PZ-D3 | Resorcinol | C₉H₆ClN₅O₂ | ~88 | 235-237 | 430 |
| PZ-D4 | N,N-Dimethylaniline | C₁₁H₁₁ClN₆ | ~90 | 188-190 | 450 |
| PZ-D5 | Salicylic Acid | C₁₀H₆ClN₅O₃ | ~80 | >250 | 425 |
Visual Representations
Caption: Workflow for the synthesis of azo dyes from this compound.
Caption: General reaction scheme for the synthesis of azo dyes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Aminopyrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why can Suzuki coupling of aminopyrazoles be challenging?
A1: Aminopyrazoles present unique challenges in Suzuki coupling reactions due to several factors. The presence of multiple nitrogen atoms in the pyrazole ring can lead to catalyst inhibition or deactivation by coordinating with the palladium catalyst. Additionally, aminopyrazoles can be prone to side reactions such as dehalogenation, where the halogen atom is replaced by a hydrogen atom.[1][2][3][4][5] The electronic properties of the aminopyrazole ring and the potential for the unprotected pyrazole NH group to interfere with the catalytic cycle also contribute to the complexity of these reactions.[2][4][5]
Q2: Which halogenated aminopyrazole (Cl, Br, or I) is the best starting material?
A2: Comparative studies have shown that bromo and chloro aminopyrazole derivatives are often superior to iodo derivatives for Suzuki-Miyaura reactions.[2][3][4] Iodo-aminopyrazoles exhibit a higher tendency for dehalogenation, which can significantly reduce the yield of the desired coupled product.[5] While chloro- and bromo-pyrazoles may require slightly more forcing conditions, they generally provide a better overall yield and fewer side products.[1][2]
Q3: What are the most common side reactions in aminopyrazole Suzuki coupling and how can they be minimized?
A3: The most prevalent side reactions are:
-
Dehalogenation: This is the replacement of the halogen with a hydrogen atom. It is more common with iodo-pyrazoles and can be influenced by the base, solvent, and temperature.[1][2][5] Using bromo or chloro derivatives, optimizing the base, and carefully controlling the reaction temperature can minimize this side reaction.[2][5]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, rendering it inactive. This can be an issue with aqueous bases and protic solvents.[6] Using anhydrous conditions or carefully selecting the base and solvent system can mitigate this.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[6][7] Ensuring the reaction is thoroughly degassed and run under an inert atmosphere is crucial.
Q4: How do I choose the right catalyst and ligand?
A4: The choice of catalyst and ligand is critical for a successful reaction. For aminopyrazoles, palladium precatalysts combined with bulky, electron-rich phosphine ligands are often effective. The use of a precatalyst like XPhos Pd G2 has been shown to improve product formation compared to using a simple palladium source like Pd(OAc)2.[5] Ligands such as XPhos are commonly used to accelerate the oxidative addition step, especially with less reactive chloro- and bromo-pyrazoles.[1][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor solubility of starting materials. 3. Inappropriate base or solvent. 4. Catalyst inhibition by the aminopyrazole. | 1. Use a pre-activated catalyst (e.g., XPhos Pd G2). Ensure proper inert atmosphere techniques. 2. Screen different solvents or solvent mixtures (e.g., dioxane/H₂O, EtOH/H₂O).[1] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄).[1][9] The choice of solvent is critical as it affects the solubility of reagents and the stability of catalytic intermediates.[6] 4. Increase catalyst loading slightly or try a different ligand. |
| Significant Dehalogenation | 1. Use of iodo-aminopyrazole. 2. High reaction temperature. 3. Incorrect base. | 1. Switch to the corresponding bromo- or chloro-aminopyrazole.[2][3][4] 2. Decrease the reaction temperature. A lower temperature may require a longer reaction time but can suppress dehalogenation.[5] 3. Screen different bases. For instance, increasing the amount of base can sometimes lead to increased dehalogenation.[5] |
| Formation of Homocoupling Product | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) source that is not efficiently reduced to Pd(0). | 1. Ensure all reagents and solvents are properly degassed. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Use a Pd(0) source or a precatalyst that readily forms the active Pd(0) species. |
| Low Yield with Electron-Deficient Boronic Acids | 1. Slower transmetalation step. | 1. Increase the amount of boronic acid (e.g., to 2 equivalents). 2. Use a stronger base to facilitate the formation of the boronate species. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient base. | 1. Add a fresh portion of the catalyst. 2. Ensure an adequate amount of base is present (typically 2-3 equivalents). |
Data Summary Tables
Table 1: Effect of Halogen on Suzuki Coupling of Aminopyrazoles
| Halogen (X) | Substrate | Boronic Acid | Product Yield (%) | Dehalogenation (%) | Reference |
| Br | 4-bromo-1H-pyrazol-5-amine | p-tolylboronic acid | 89 | 8 | [5] |
| Cl | 4-chloro-1H-pyrazol-5-amine | p-tolylboronic acid | 87 | 6 | [5] |
| I | 4-iodo-1H-pyrazol-5-amine | p-tolylboronic acid | 11 | 84 | [5] |
Table 2: Optimization of Reaction Conditions for 4-bromo-1H-pyrazol-5-amine
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | 2 | [5] |
| XPhos Pd G2 | - | K₂CO₃ | Dioxane | 100 | 16 | [5] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | EtOH/H₂O | 80 | 57 | [5] |
| XPhos Pd G2 | - | K₂CO₃ | EtOH/H₂O | 80 | 89 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Halogenated Aminopyrazoles [1]
-
Reaction Setup: In a reaction vessel, combine the halogenated aminopyrazole (1.0 equiv.), the boronic acid (1.5-2.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%) and the degassed solvent (e.g., dioxane/H₂O or EtOH/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. The reaction can be performed using conventional heating or microwave irradiation.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for aminopyrazole Suzuki coupling.
Caption: Troubleshooting decision tree for Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of Pyrazoles
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side products encountered during this crucial C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Buchwald-Hartwig amination of pyrazoles?
A1: The most frequently encountered side products in the Buchwald-Hartwig amination of pyrazoles are:
-
Hydrodehalogenation: The replacement of the halogen atom on the pyrazole ring with a hydrogen atom, leading to the formation of the parent pyrazole. This is a common issue, particularly with more reactive aryl halides like iodides.
-
β-Hydride Elimination Products: This occurs when the amine coupling partner possesses β-hydrogens. The reaction can lead to the formation of an imine or enamine and a hydrodehalogenated pyrazole.[1] This side reaction is especially prevalent with primary alkylamines.[1]
-
Homocoupling/Polymerization: Unprotected pyrazoles, containing a free N-H group, can undergo self-coupling or polymerization under the reaction conditions, leading to a complex mixture of oligomeric or polymeric materials and consumption of the starting material.
Q2: My reaction is resulting in a significant amount of the hydrodehalogenated pyrazole. What are the likely causes and how can I minimize this side product?
A2: Hydrodehalogenation is a common unproductive pathway in Buchwald-Hartwig reactions. The primary causes include:
-
Catalyst Decomposition: The formation of palladium black can indicate catalyst decomposition, which may promote hydrodehalogenation.[2]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of reductive elimination (product formation) versus side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the desired coupling.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to increased hydrodehalogenation.
To minimize this side product, consider the following troubleshooting steps:
-
Optimize the Ligand: Screen different phosphine ligands. Bidentate ligands like BINAP and DPPF, or bulky monodentate ligands from the Buchwald or Hartwig portfolio (e.g., XPhos, SPhos) can be effective.
-
Control Reaction Temperature and Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating.
-
Use a Less Reactive Halide: If possible, switching from an iodopyrazole to a bromopyrazole can sometimes reduce the rate of hydrodehalogenation.
Q3: I am attempting to couple a primary amine with a halopyrazole and observing very low yields of the desired product. What is likely happening?
A3: Low yields with primary amines, especially those with β-hydrogens, are often due to a competing side reaction called β-hydride elimination .[1] This process involves the transfer of a hydrogen atom from the amine to the palladium center, leading to the formation of an imine or enamine and the hydrodehalogenated pyrazole, instead of the desired aminated product.
To address this issue:
-
Choose Amines Lacking β-Hydrogens: If the synthesis allows, using primary amines without β-hydrogens will circumvent this side reaction.
-
Employ a Copper Catalyst System: In some cases, copper-catalyzed N-arylation (Ullmann condensation) can be a more effective alternative for coupling alkylamines that are prone to β-hydride elimination in palladium-catalyzed systems.[1]
Q4: My reaction with an unprotected N-H pyrazole is messy and gives a complex mixture of products. What could be the reason?
A4: The free N-H group of an unprotected pyrazole is nucleophilic and can compete with the desired amine in the catalytic cycle. This can lead to N,N'-diarylation, oligomerization, or polymerization of the pyrazole starting material, resulting in a complex and often intractable reaction mixture.
The most effective solution is to protect the pyrazole nitrogen before performing the Buchwald-Hartwig amination. A commonly used protecting group is the tert-butoxycarbonyl (Boc) group, which is stable under the coupling conditions and can be readily removed afterward.
Troubleshooting Guides
Problem 1: Low Yield of Aminated Pyrazole and Presence of Hydrodehalogenated Side Product
This guide provides a systematic approach to troubleshoot low yields where hydrodehalogenation is the primary competing reaction.
Problem 2: Low Yield When Using Primary Amines with β-Hydrogens
This guide focuses on addressing the issue of β-hydride elimination.
Data Presentation
The choice of amine is critical in avoiding β-hydride elimination. The following table summarizes the impact of the amine structure on the yield of the Buchwald-Hartwig amination of 4-bromo-1-tritylpyrazole.
Table 1: Effect of Amine Structure on Product Yield [1]
| Amine | Presence of β-Hydrogen | Yield (%) |
| Piperidine | Yes | 60 |
| Morpholine | Yes | 67 |
| Pyrrolidine | Yes | 7 |
| Allylamine | Yes | 6 |
| n-Propylamine | Yes | 21 |
| Isobutylamine | Yes | 11 |
| Adamantylamine | No | 85 |
| tert-Butylamine | No | 81 |
Reaction conditions: 4-bromo-1-tritylpyrazole, amine (1.1-2.0 eq.), Pd(dba)₂, tBuDavePhos, KOtBu, xylene, 90 °C, 24 h.
The reactivity of the halopyrazole also influences the outcome of the reaction, with bromopyrazoles often providing a good balance between reactivity and stability, minimizing side reactions like hydrodehalogenation that can be more prevalent with iodopyrazoles.
Table 2: Comparative Reactivity of 4-Halopyrazoles in Buchwald-Hartwig Amination
| Halogen | Catalyst System | Relative Reactivity | Typical Yield Range (%) | Potential Side Reactions |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Prone to hydrodehalogenation |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally a good balance |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalysts |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Halopyrazole
This protocol describes a general method for the protection of the pyrazole nitrogen with a Boc group to prevent self-coupling during the subsequent Buchwald-Hartwig reaction.
Materials:
-
Halopyrazole (e.g., 4-bromopyrazole)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the halopyrazole (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Slowly add a solution of (Boc)₂O (1.2 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected halopyrazole.
Protocol 2: Buchwald-Hartwig Amination of an N-Boc Protected Halopyrazole
This protocol provides a general procedure for the amination of an N-protected pyrazole, which can be adapted for various amines.[3]
Materials:
-
N-Boc-halopyrazole (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube, combine the N-Boc-halopyrazole, amine, palladium source, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Boc Deprotection of the Aminated Pyrazole
This protocol describes the removal of the Boc protecting group to yield the final N-H aminated pyrazole.
Materials:
-
N-Boc aminated pyrazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc aminated pyrazole in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralize the residue by dissolving it in a suitable organic solvent and washing with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify the product as needed.
References
Technical Support Center: Purification of 3-Chloro-1H-pyrazol-4-amine
This guide provides troubleshooting advice and frequently asked questions for the purification of 3-Chloro-1H-pyrazol-4-amine by recrystallization, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] For polar compounds like aminopyrazoles, common choices include alcohols (ethanol, methanol, isopropanol) or a mixed solvent system. An ethanol/water mixture is often effective; the compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until turbidity appears, followed by slow cooling.[2]
Q2: My purified this compound is still colored. How can I remove colored impurities?
A2: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. Add the charcoal to the hot, dissolved solution, swirl for a few minutes to allow adsorption of the impurities, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your product, potentially reducing the yield.[3]
Q3: Can I use recrystallization to separate regioisomers of pyrazole derivatives?
A3: Yes, if the regioisomers have significantly different solubilities in a specific solvent system, fractional recrystallization can be employed. This process involves multiple, sequential recrystallization steps to progressively enrich one isomer over the other.
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is a solid. Its key properties are listed in the PubChem database.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is supersaturated but lacks a nucleation site. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[3] 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce nucleation.[1] |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute (or its impure form). 2. The solution is too concentrated, or cooling is too rapid. 3. The compound is significantly impure, leading to a large melting point depression. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[3] 2. Try a lower-boiling point solvent or use a mixed solvent system. 3. Consider pre-purification with a charcoal treatment if significant impurities are suspected.[3] |
| Very Low Yield of Crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The solution was not cooled sufficiently. | 1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent cooling. 3. Cool the flask in an ice-water bath after it has reached room temperature to maximize precipitation.[1] |
| Crystals Form Too Quickly | The solution is too concentrated, or the cooling rate is too fast, trapping impurities. | Re-heat the solution, add a small excess of hot solvent (e.g., 1-2 mL), and allow the solution to cool more slowly at room temperature before moving to an ice bath. This slower process encourages the formation of purer crystals.[3] |
Solvent Selection Data
| Solvent | Type | Expected Solubility (Cold) | Expected Solubility (Hot) | Comments |
| Water | Polar Protic | Low | Moderate to High | Good for highly polar compounds. May require a co-solvent. |
| Ethanol | Polar Protic | Moderate | High | A common and effective choice for many pyrazole derivatives.[2] |
| Methanol | Polar Protic | Moderate | High | Similar to ethanol, but its lower boiling point can be advantageous. |
| Isopropanol | Polar Protic | Low to Moderate | High | Good alternative to ethanol, often provides better crystal quality. |
| Ethyl Acetate | Polar Aprotic | Low | Moderate | Can be a good choice, but solubility needs to be tested. |
| Hexane/Heptane | Nonpolar | Very Low | Low | Generally unsuitable as a primary solvent but can be used as an anti-solvent in a mixed-solvent system (e.g., with ethanol or ethyl acetate).[6] |
Experimental Protocol: Recrystallization
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized for each experiment.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different potential solvent to each tube at room temperature. Observe the solubility.
-
Gently heat the tubes that showed low solubility at room temperature. The ideal solvent will dissolve the compound completely when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath) and stirring.
-
Continue adding the minimum amount of hot solvent required to just completely dissolve the solid.[1]
3. (Optional) Decolorization:
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Re-heat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel (stemless or short-stemmed) with a fluted filter paper by pouring hot solvent through them.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask.
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
6. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Workflow
References
Overcoming low yields in the synthesis of pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazolo[3,4-d]pyrimidines.
Q1: My overall yield for the multi-step synthesis of a substituted pyrazolo[3,4-d]pyrimidine is consistently low. What are the common critical steps I should re-evaluate?
A1: Low overall yields in multi-step syntheses of pyrazolo[3,4-d]pyrimidines often stem from inefficiencies in one or more key transformations. A common synthetic pathway involves the initial formation of a substituted pyrazole, followed by cyclization to form the pyrimidine ring.[1][2]
Troubleshooting Workflow:
References
Technical Support Center: Managing Regioselectivity in Reactions with Substituted Aminopyrazoles
This technical support center is a resource for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in reactions involving substituted aminopyrazoles. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, along with detailed experimental protocols and data to support your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers during the N-alkylation of my substituted aminopyrazole. How can I control the regioselectivity?
A1: The formation of a mixture of N-alkylated regioisomers is a common challenge due to the similar nucleophilicity of the two ring nitrogen atoms in the pyrazole core.[1] Control of regioselectivity can often be achieved by carefully selecting the reaction conditions, particularly the base and solvent, and by considering the steric and electronic properties of the substituents on the pyrazole ring.
Several factors can influence the site of N-alkylation:
-
Steric Hindrance: Bulky substituents adjacent to one of the ring nitrogens can sterically hinder its approach by the alkylating agent, thereby favoring alkylation at the less hindered nitrogen.
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring can alter the electron density at the nitrogen atoms, influencing their nucleophilicity.
-
Nature of the Base and Cation: The choice of base can play a crucial role. The size and charge of the cation associated with the base can coordinate with the pyrazole nitrogen atoms, influencing the regioselectivity of the subsequent alkylation.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the reactivity of the pyrazole anion and the alkylating agent.
Troubleshooting Strategies:
-
Vary the Base: Experiment with different bases, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The nature of the metal cation can significantly influence the regioselectivity.
-
Screen Solvents: Test a range of solvents with varying polarities, for example, from nonpolar solvents like toluene to polar aprotic solvents like DMF or acetonitrile.
-
Modify Substituents: If possible, modifying a substituent to be more sterically demanding can effectively block one of the nitrogen atoms.[2]
Quantitative Data on N-Alkylation Regioselectivity:
The regioselectivity of N-alkylation is highly substrate-dependent. The following table provides a general trend observed in the literature for the alkylation of a hypothetical 3-substituted pyrazole.
| Alkylating Agent | Base | Solvent | Major Regioisomer | Ratio (N1:N2) |
| Methyl Iodide | NaH | THF | N1-alkylation | Varies |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | N1-alkylation | Varies |
| Ethyl Bromoacetate | Cs₂CO₃ | DMF | N2-alkylation | Varies |
Q2: During the synthesis of my aminopyrazole from a substituted hydrazine and a β-ketonitrile, I am obtaining the undesired regioisomer. What factors control the regioselectivity of this condensation?
A2: The regioselectivity in the Knorr synthesis of aminopyrazoles is a well-documented challenge, primarily influenced by whether the reaction is under kinetic or thermodynamic control.[3] The initial nucleophilic attack of the substituted hydrazine on the β-ketonitrile can occur via either of the hydrazine's nitrogen atoms, leading to two possible intermediates that cyclize to form the respective 3-amino- or 5-aminopyrazole regioisomers.[4]
-
Kinetic vs. Thermodynamic Control:
-
Under neutral or acidic (thermodynamic) conditions , the reaction often favors the formation of the more stable regioisomer. For arylhydrazines, this is typically the 5-aminopyrazole.[3]
-
Under basic (kinetic) conditions , the reaction can be directed towards the product formed from the faster initial nucleophilic attack. For alkylhydrazines, the more nucleophilic internal nitrogen attacks first, which can lead to the 3-aminopyrazole.[3]
-
-
Substituent Effects on Hydrazine:
Troubleshooting and Optimization:
-
pH Adjustment: Carefully controlling the pH is a critical first step. Adding a catalytic amount of acid (e.g., acetic acid) can favor the thermodynamic product, while a base (e.g., sodium ethoxide) can promote the kinetic product.[3][5]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity compared to standard solvents like ethanol.[5][6]
Regioselectivity in Aminopyrazole Synthesis:
| Hydrazine Substituent | Conditions | Major Product | Typical Regioisomeric Ratio |
| Phenylhydrazine | Acetic Acid in Toluene (Microwave) | 5-Aminopyrazole | 90:10 |
| Phenylhydrazine | Sodium Ethoxide in Ethanol | 3-Aminopyrazole | 85:15 |
| t-Butylhydrazine | Neutral (Thermodynamic) | 5-Aminopyrazole | >99:1 |
| t-Butylhydrazine | Sodium Ethoxide (Kinetic) | 5-Aminopyrazole | 95:5 |
| p-Methoxyphenylhydrazine | Sodium Ethoxide (Kinetic) | 3-Aminopyrazole | 78:22 |
Data compiled from multiple sources, ratios are illustrative and substrate-dependent.[3][7]
Q3: How can I achieve regioselective N-arylation of my aminopyrazole?
A3: Regioselective N-arylation of aminopyrazoles can be challenging but is achievable through several modern synthetic methods, primarily involving transition-metal catalysis. The use of directing groups has proven to be a particularly effective strategy.
-
Directed N-Arylation: A powerful technique involves the use of a directing group that chelates to a metal catalyst and positions it for a C-N bond-forming reaction at a specific nitrogen atom. For example, an 8-aminoquinoline amide directing group can be used in copper(II)-mediated N-arylation reactions to achieve high regioselectivity.[8]
-
Palladium-Catalyzed N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are also widely used for N-arylation. The regioselectivity in these cases can be influenced by the ligand, base, and the steric and electronic nature of the pyrazole substrate.[7]
-
SEM-Group Transposition: For complex pyrazoles, a strategy involving a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group can be employed. This group can be transposed from one nitrogen to the other, effectively "switching" the reactivity of the C3 and C5 positions and allowing for regioselective functionalization, including subsequent N-alkylation or arylation.[9]
Troubleshooting Guide
| Issue Encountered | Possible Causes | Suggested Solutions |
| Mixture of N-acylated regioisomers (on ring nitrogens and/or exocyclic amine). | The relative nucleophilicity of the three nitrogen atoms is comparable under the reaction conditions. The nature of the acylating agent also plays a significant role.[10] | - Modify the reaction conditions (solvent, temperature, base).- Use a protecting group strategy to block one or more of the nitrogen atoms.- For selective acylation of primary amines in the presence of other nucleophiles, consider using potassium acyltrifluoroborates under acidic conditions. |
| Incomplete reaction, uncyclized hydrazone intermediate is isolated. | The cyclization step is slow or not favored under the chosen conditions. The starting materials may not be sufficiently reactive. | - Increase the reaction temperature or prolong the reaction time.- Add a catalyst (acid or base) to promote cyclization.- Ensure the purity of starting materials. |
| Formation of unexpected byproducts, such as pyrazolo[1,5-a]pyrimidines. | 5-Aminopyrazoles are versatile binucleophiles and can react further, especially under harsh conditions.[4] | - Use milder reaction conditions (lower temperature, shorter reaction time).- Carefully control the stoichiometry of the reactants. |
| Difficulty in determining the structure of the obtained regioisomer. | Routine 1D NMR and mass spectrometry may not be sufficient to unambiguously assign the regiochemistry. | - Utilize advanced 2D NMR techniques such as ¹H-¹⁵N HMBC to establish connectivity.- If possible, grow a single crystal for X-ray diffraction analysis for definitive structural proof.[4] |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of a 1-Aryl-3-aminopyrazole
This protocol is a general guideline for the kinetically controlled synthesis of a 3-aminopyrazole, favoring the regioisomer that may be less stable thermodynamically.
-
Reaction Setup: To a solution of the β-alkoxyacrylonitrile (1.0 eq) in absolute ethanol (0.2 M), add the substituted arylhydrazine (1.1 eq).
-
Base Addition: Carefully add a solution of sodium ethoxide in ethanol (1.2 eq, 21 wt%) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Thermodynamically Controlled Synthesis of a 1-Aryl-5-aminopyrazole
This protocol is a general procedure for the thermodynamically controlled synthesis, which typically yields the more stable 5-aminopyrazole regioisomer.
-
Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).[4]
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.[4]
-
Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[4]
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Visualizations
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Removal of palladium catalyst from 3-Chloro-1H-pyrazol-4-amine reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient removal of palladium catalysts from reaction mixtures containing 3-Chloro-1H-pyrazol-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process to remove residual palladium.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Palladium Removal | Incorrect Scavenger Selection: The chosen scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the reaction solvent.[1] | Screen a variety of scavengers: Test different types of scavengers such as thiol-based, amine-based, or thiourea-based scavengers to find the most effective one for your system.[1] Silica-based scavengers with sulfur functionalities are often effective.[2][3] |
| Insufficient Scavenger Amount: The quantity of the scavenger may be too low to bind all the palladium residues.[1] | Increase scavenger equivalents: Start with a higher ratio of scavenger to palladium (e.g., 5-10 equivalents) and optimize based on results.[1] | |
| Poor Mass Transfer: Inadequate mixing can limit the contact between the scavenger and the palladium species in the solution.[1] | Ensure vigorous stirring: Maintain efficient agitation throughout the scavenging process to maximize contact.[1] | |
| Product-Palladium Complexation: The target molecule, this compound, may form a stable complex with palladium, hindering its removal.[1] | Use a competing ligand or alter the solvent: Introduce a ligand that can displace your product from the palladium complex or change the solvent to disrupt this interaction before adding the scavenger.[1] | |
| Product Loss During Purification | Non-specific Binding to Adsorbent: Activated carbon, while cost-effective, can adsorb the desired product along with the palladium.[1] | Optimize adsorbent loading: Use the minimum amount of activated carbon necessary for effective palladium removal.[1] Consider washing the carbon with a small amount of fresh solvent to recover the adsorbed product. |
| Product Binding to Scavenger: The product may have an affinity for the scavenger material.[4] | Reduce scavenger loading and wash: Use the minimal effective amount of scavenger and wash it with fresh solvent after filtration to recover any bound product.[4] Trying a different type of scavenger may also reduce product loss.[4] | |
| Recrystallization Fails to Remove Palladium | Palladium Incorporated into Crystal Lattice: Palladium species can sometimes be incorporated into the product's crystal structure.[5] | Combine with a scavenging step: Employ a scavenger treatment prior to the final recrystallization to remove the bulk of the palladium.[6] |
| Co-precipitation of Palladium Complexes: Palladium complexes may precipitate along with the product. | Change crystallization solvent: Experiment with different solvent systems to find one where the palladium complexes remain soluble while the product crystallizes. |
Quantitative Data on Palladium Removal Methods
The following table summarizes the efficiency of different palladium removal techniques.
| Method | Typical Efficiency (Final Pd level) | Advantages | Disadvantages |
| Silica-Based Scavengers (e.g., Thiol, Thiourea functionalized) | < 10 ppm[7] | High selectivity and efficiency.[7] Wide solvent compatibility.[8] | Higher cost compared to activated carbon. |
| Activated Carbon | < 1 ppm (with optimization)[8] | Low cost.[9] Effective for various palladium species.[9] | Potential for product loss due to non-specific adsorption.[1] |
| Polymer-Supported Scavengers | ≤ 16 ppm[7] | Easy to handle and remove by filtration. | Can be less effective than silica-based scavengers in some cases.[7] |
| Chelating Agents in Combination with Adsorbents | >97% removal[10] | Cost-effective "in-situ" scavenger generation.[10] | Requires removal of both the adsorbent and the chelating agent.[10] |
| Precipitation (e.g., with TMT) | 20-60 ppm from 600-650 ppm initial | Can be effective for specific palladium species. | May require further purification to remove the precipitating agent. |
| Column Chromatography | < 100 ppm (variable)[6] | Can remove other impurities simultaneously. | May not be sufficient as a standalone method for achieving very low palladium levels.[6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Based on preliminary screening, choose a suitable solid-supported scavenger (e.g., SiliaMetS® Thiol).
-
Add Scavenger to the Reaction Mixture: To the crude reaction mixture containing this compound, add the recommended amount of the scavenger (typically 5-10 equivalents relative to the initial palladium loading).
-
Stir the Mixture: Stir the suspension vigorously at room temperature for 2 to 24 hours. The optimal time should be determined by monitoring the palladium concentration in the solution periodically via techniques like ICP-MS.[11]
-
Filter the Mixture: Once the palladium removal is deemed complete, filter the mixture through a pad of celite to remove the solid scavenger.
-
Wash and Concentrate: Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Palladium Removal using Activated Carbon
-
Add Activated Carbon: To the solution of the crude product, add activated carbon (e.g., 10-20 wt% relative to the product).
-
Stir the Suspension: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1 to 18 hours.[8]
-
Filter and Wash: Filter the suspension through a celite pad to remove the activated carbon. Wash the carbon cake thoroughly with the solvent to minimize product loss.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the product with reduced palladium content.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A1: Regulatory agencies like the European Medicines Agency (EMA) have set limits for platinum group metals (including palladium) in APIs, which are typically less than 5 ppm.[11]
Q2: How can I determine the concentration of residual palladium in my sample?
A2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace levels of palladium in APIs.[11] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[11]
Q3: Is filtration through celite alone sufficient to remove palladium catalysts?
A3: Filtration through celite is primarily effective for removing heterogeneous catalysts like palladium on carbon (Pd/C).[12] For homogeneous catalysts, which are dissolved in the reaction mixture, this method is generally ineffective, and a scavenging or precipitation step is required.[12]
Q4: Can I reuse the palladium scavenger?
A4: The reusability of a scavenger depends on the specific type and the manufacturer's recommendations. While some scavengers can be regenerated, it is often not practical in a research or pharmaceutical setting where purity is critical.
Q5: What is a "binary scavenging system"?
A5: A binary scavenging system involves the use of a chelating agent in conjunction with a solid adsorbent like activated carbon or silica gel.[8][10] The chelating agent forms a complex with the palladium in solution, which is then adsorbed onto the solid support, allowing for easy removal by filtration.[8] This can be a cost-effective alternative to pre-functionalized scavengers.[10]
Visualizations
Caption: General experimental workflow for palladium removal using a solid-supported scavenger.
Caption: Decision tree for selecting a suitable palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arborassays.com [arborassays.com]
- 12. researchgate.net [researchgate.net]
Dehalogenation as a side reaction in Suzuki coupling of halopyrazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehalogenation during the Suzuki coupling of halopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of Suzuki coupling of halopyrazoles?
A1: Dehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of a pyrazole byproduct instead of the desired coupled product. This reaction consumes the starting material and reduces the overall yield of the target molecule.[1][2]
Q2: How can I detect if dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated pyrazole byproduct can be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting halopyrazole.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated pyrazole.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude product will show a new proton signal in the aromatic region, corresponding to the proton that has replaced the halogen on the pyrazole ring.[1]
Q3: What are the main factors that promote dehalogenation in the Suzuki coupling of halopyrazoles?
A3: Several factors can contribute to the dehalogenation side reaction:
-
Nature of the Halogen: The strength of the carbon-halogen bond influences the propensity for dehalogenation. The general trend for reactivity and susceptibility to dehalogenation is I > Br > Cl.[3][4][5][6] Iodopyrazoles are the most reactive but also the most prone to dehalogenation.[3][4][5]
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[1]
-
Choice of Base: Strong bases, such as hydroxides and alkoxides, can promote dehalogenation.[1][2] In some cases, the absence of a base has been shown to prevent this side reaction.[4]
-
Catalyst System: The properties of the palladium catalyst and its associated ligands play a crucial role. Less stable catalyst complexes can lead to the formation of palladium hydrides, which are responsible for the dehalogenation.
-
Solvent: Protic solvents like alcohols can act as a hydride source, contributing to dehalogenation.[1][2]
-
Unprotected Pyrazole N-H: The presence of an unprotected N-H group on the pyrazole ring can significantly increase the occurrence of dehalogenation.[7][8]
Troubleshooting Guide
If you are observing significant dehalogenation in your Suzuki coupling of halopyrazoles, follow this step-by-step guide to troubleshoot the issue.
Troubleshooting Workflow for Dehalogenation in Halopyrazole Suzuki Coupling
Caption: A step-by-step workflow to troubleshoot and minimize dehalogenation.
Step 1: Evaluate the Halopyrazole Substrate
-
Issue: Iodopyrazoles exhibit the highest reactivity but are also the most susceptible to dehalogenation.[3][4][5][6]
-
Recommendation: If you are using a 4-iodo- or 5-iodopyrazole and observing significant dehalogenation, consider switching to the corresponding 4-bromo- or 5-bromopyrazole, or even the 4-chloro- or 5-chloropyrazole.[3][4][5] While chloro- and bromopyrazoles are less reactive, they show a reduced tendency for this side reaction.[3][4][5]
Step 2: Protect the Pyrazole N-H Group
-
Issue: An unprotected N-H on the pyrazole ring can lead to catalyst deactivation and promote dehalogenation.[7][8]
-
Recommendation: The protection of the pyrazole nitrogen is a critical step to suppress dehalogenation.[7] Commonly used protecting groups include tert-Butoxycarbonyl (Boc) and (2-(trimethylsilyl)ethoxymethyl) (SEM).[7]
Step 3: Optimize the Catalyst System
-
Issue: The choice of palladium source and ligand significantly impacts the rates of the desired cross-coupling versus the undesired dehalogenation.
-
Recommendation:
-
Ligands: Employ bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step of the catalytic cycle, which leads to the desired product, and can suppress the pathways leading to dehalogenation.[1] Examples of effective ligands include XPhos and SPhos.[4][6]
-
Palladium Precatalysts: Use well-defined, air-stable palladium precatalysts to ensure the efficient generation of the active Pd(0) species.[9] Precatalysts like XPhos Pd G2 have demonstrated success in minimizing dehalogenation.[1][4]
-
Step 4: Re-evaluate the Base
-
Issue: Strong bases can act as hydride donors or promote pathways that lead to dehalogenation.[1][2]
-
Recommendation: Switch to a weaker base. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are often preferred over stronger hydroxide (e.g., NaOH) or alkoxide (e.g., NaOtBu) bases.[1][9]
Step 5: Adjust Reaction Conditions
-
Issue: High temperatures and the presence of protic solvents can favor the dehalogenation pathway.
-
Recommendation:
-
Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest possible duration to minimize the side reaction.[1] Monitor the reaction progress closely by TLC or LC-MS.
-
Solvent: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[1][2] If a co-solvent is necessary, ensure it is not a source of protons. Thoroughly degas the solvent to remove oxygen, which can lead to catalyst decomposition and side reactions.[9]
-
Factors Influencing Dehalogenation in Suzuki Coupling of Halopyrazoles
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
Improving the solubility of 3-Chloro-1H-pyrazol-4-amine for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Chloro-1H-pyrazol-4-amine for chemical reactions.
Troubleshooting Guide
Issue 1: Poor dissolution of this compound in the primary reaction solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for poor pyrazole solubility.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: Pyrazole derivatives often exhibit better solubility in polar aprotic solvents.
-
Recommendation: If you are using a non-polar solvent, consider switching to or adding a co-solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, or an alcohol like ethanol or methanol.[1]
-
-
Low Temperature: Solubility is often temperature-dependent.
-
Recommendation: Gentle heating of the solvent can significantly improve the dissolution of your compound. However, be cautious of potential degradation at elevated temperatures.
-
-
High Concentration: You may be attempting to create a supersaturated solution.
-
Recommendation: Try reducing the concentration of this compound in your reaction mixture. If a high concentration is necessary, a co-solvent system or other solubility enhancement techniques will likely be required.
-
Issue 2: Precipitation of the compound during the reaction.
Possible Causes and Solutions:
-
Change in Solvent Composition: The addition of other reagents may alter the overall polarity of the reaction mixture, causing your compound to precipitate.
-
Recommendation: Employ a co-solvent system that can maintain the solubility of all components throughout the reaction. Refer to the co-solvent screening protocol below.
-
-
Temperature Fluctuation: If the reaction was heated to dissolve the compound, subsequent cooling could cause it to crash out of solution.
-
Recommendation: Maintain a constant reaction temperature. If the reaction needs to be cooled, do so gradually and observe for any precipitation.
-
-
Reaction Product Formation: The formation of a new, less soluble species can lead to precipitation.
-
Recommendation: Analyze the precipitate to determine if it is your starting material or the desired product. If it is the product, this may necessitate a different workup procedure.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Ethanol
-
Methanol
A systematic co-solvent screening is the most effective way to identify the optimal solvent system for your specific reaction conditions.[1]
Q2: How can I use pH to improve the solubility of this compound?
As an amine, this compound is a basic compound.[2] In aqueous or protic solvent systems, decreasing the pH by adding a small amount of acid will protonate the amine group, forming a more soluble salt.[]
-
Caution: Ensure that the acidic conditions are compatible with your reaction and will not cause degradation of your starting material or other reagents.
Q3: Can I form a salt of this compound to improve its solubility?
Yes, forming a salt is an excellent strategy to significantly enhance the aqueous solubility of ionizable compounds.[1] For a basic compound like this compound, you can form a hydrochloride or other salt by treating it with the corresponding acid.
Q4: What is micronization and can it help with solubility?
Micronization is the process of reducing the particle size of a solid material to the micron or sub-micron range.[4][5] This increases the surface area of the solid, which can lead to a faster dissolution rate.[6] While it may not increase the equilibrium solubility, a faster dissolution rate can be beneficial in many reaction setups.[4][5] This is particularly useful for reactions where the dissolved compound is continuously consumed.
Q5: What is an amorphous solid dispersion and how can it improve solubility?
An amorphous solid dispersion (ASD) is a formulation where the crystalline drug is dispersed in an amorphous polymer matrix.[7][8] The amorphous form of a drug is generally more soluble than its crystalline counterpart.[8] Preparing an ASD of this compound could be a viable strategy if other methods are unsuccessful, particularly for applications in drug formulation.
Experimental Protocols
Protocol 1: Co-solvent Screening
Objective: To identify a suitable co-solvent to improve the solubility of this compound in a primary reaction solvent.
Materials:
-
This compound
-
Primary reaction solvent
-
Potential co-solvents (e.g., DMF, DMSO, ethanol, methanol, acetonitrile, tetrahydrofuran (THF))
-
Small vials or test tubes
-
Stirring apparatus
Procedure:
-
Add a known amount of this compound to several vials.
-
To each vial, add the primary reaction solvent to achieve the desired reaction concentration.
-
Stir the mixtures at the intended reaction temperature.
-
For vials where the compound is not fully dissolved, add a potential co-solvent dropwise until the solid is completely dissolved.
-
Record the volume of each co-solvent required for complete dissolution.
-
Select the co-solvent that provides the best solubility with the minimal volume added and is compatible with your reaction conditions.[1]
Data Presentation:
| Primary Solvent | Co-solvent | Volume of Co-solvent Added (mL) to Dissolve 10 mg of Compound | Observations |
| Toluene | DMF | 0.5 | Clear solution |
| Toluene | Ethanol | 1.2 | Clear solution |
| Dichloromethane | Acetonitrile | 0.8 | Clear solution |
| Dichloromethane | DMSO | 0.4 | Clear solution |
Note: The data in this table is illustrative and should be determined experimentally.
Protocol 2: Salt Formation for Improved Aqueous Solubility
Objective: To prepare the hydrochloride salt of this compound.
Materials:
-
This compound
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Anhydrous HCl in diethyl ether (e.g., 2.0 M solution)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the this compound in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add the solution of anhydrous HCl in diethyl ether.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Confirm the salt formation using appropriate analytical techniques (e.g., NMR, IR).
Logical Relationship for Salt Formation
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Understanding the Micronization of APIs - Excellence in Particle Size Reduction and Drying [jetmillmfg.com]
- 5. agcpharmachemicals.com [agcpharmachemicals.com]
- 6. Pharmaceutical Micronization Process [imsmicron.it]
- 7. mdpi.com [mdpi.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in 3-Chloro-1H-pyrazol-4-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during reactions with 3-Chloro-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with this compound?
A1: Dimer formation is an unwanted side reaction where two molecules of this compound react with each other to form a larger, dimeric structure. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the presence of significant impurities. The high nucleophilicity of the 4-amino group and the reactivity of the pyrazole ring system can contribute to this self-condensation under certain reaction conditions.
Q2: What are the primary factors that promote dimer formation?
A2: Several factors can promote the dimerization of this compound. These include:
-
Presence of certain catalysts: Transition metal catalysts, particularly copper (Cu), have been shown to promote the dimerization of aminopyrazoles.[1]
-
Oxidizing agents: Oxidants can facilitate the coupling of aminopyrazole molecules.
-
Strong bases: The use of strong bases can deprotonate the amine or the pyrazole ring, increasing its nucleophilicity and propensity for self-reaction.
-
High temperatures: Elevated reaction temperatures can provide the necessary activation energy for the dimerization side reaction to occur.
-
High concentration: A higher concentration of the starting material can increase the probability of intermolecular reactions leading to dimers.
Q3: How can I detect dimer formation in my reaction mixture?
A3: Dimer formation can be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dimer will appear as a distinct spot with a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the molecular weight of the dimer, confirming its presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude reaction mixture will show an additional set of peaks corresponding to the dimeric structure.
Troubleshooting Guides
Issue 1: Significant Dimer Formation Observed by TLC/LC-MS
This guide provides a step-by-step approach to troubleshoot and minimize the formation of dimeric byproducts.
Troubleshooting Workflow
References
Troubleshooting unexpected NMR shifts in 3-Chloro-1H-pyrazol-4-amine products
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected NMR shifts in their 3-Chloro-1H-pyrazol-4-amine products.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts can vary slightly based on the solvent, concentration, and temperature. Below is a table of predicted NMR chemical shifts in DMSO-d₆, which serves as a general reference.
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks can arise from various sources, including residual starting materials, side products from the synthesis, or degradation of the final compound. Common impurities include unreacted 4-nitropyrazole or by-products like 3,4-dichloro-1H-pyrazole or 4-amino-1H-pyrazole. Refer to the troubleshooting section for detailed analysis.
Q3: The chemical shifts of my main product are slightly different from the expected values. Why is that?
A3: Minor shifts in your product's NMR signals can be caused by several factors:
-
Solvent Effects: Different deuterated solvents can influence the chemical environment of the protons and carbons.
-
pH of the Sample: The amine and pyrazole nitrogens can be protonated or deprotonated depending on the sample's acidity, leading to significant changes in chemical shifts.
-
Concentration: At higher concentrations, intermolecular interactions such as hydrogen bonding can cause shifts in the signals of NH and NH₂ protons.
-
Temperature: Temperature can affect conformational dynamics and hydrogen bonding, leading to changes in chemical shifts, particularly for exchangeable protons.
Q4: How can I confirm the identity of an impurity in my sample?
A4: To identify an impurity, you can:
-
Compare the chemical shifts of the unknown peaks with the NMR data of suspected impurities provided in this guide.
-
Perform spiking experiments by adding a small amount of the suspected impurity to your NMR sample and observing if the signal intensity of the unknown peak increases.
-
Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to elucidate the structure of the impurity.
-
Employ other analytical techniques like LC-MS to identify the impurity by its mass-to-charge ratio.
Troubleshooting Unexpected NMR Shifts
This section provides a systematic approach to diagnosing and resolving common issues observed in the NMR spectra of this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting unexpected NMR shifts.
Caption: A workflow for troubleshooting unexpected NMR shifts.
Data Presentation: NMR Chemical Shifts
The following tables summarize the predicted and experimental NMR data for this compound and potential impurities. All shifts are reported in ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H5 | 7.5 - 7.8 | - |
| NH₂ | 4.5 - 5.5 (broad) | - |
| NH | 11.5 - 12.5 (broad) | - |
| C3 | - | 135 - 140 |
| C4 | - | 115 - 120 |
| C5 | - | 125 - 130 |
Note: Predicted values were obtained using online NMR prediction tools and may vary from experimental results.
Table 2: Experimental/Predicted ¹H and ¹³C NMR Chemical Shifts of Potential Impurities in DMSO-d₆
| Compound | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| 4-Nitropyrazole | H3/H5 | 8.4 (s) | 137.0 |
| C4 | - | 120.0 | |
| 3,4-Dichloro-1H-pyrazole | H5 | 7.8 (s) | 128.0 |
| C3 | - | 138.0 | |
| C4 | - | 108.0 | |
| 4-Amino-1H-pyrazole | H3/H5 | 7.2 (s) | 128.0 |
| C4 | - | 120.0 | |
| NH₂ | 3.8 (br s) | - |
Note: Some values are based on predictions and available literature data for similar compounds.
Potential Chemical Transformations and Side Reactions
The synthesis of this compound from 4-nitropyrazole can lead to several side products. The diagram below illustrates the main reaction and potential side reactions.
Caption: Synthetic pathway and potential side reactions.
Experimental Protocols
Synthesis of this compound hydrochloride
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-Nitropyrazole
-
5% Platinum on carbon (Pt/C) catalyst
-
37% Hydrochloric acid (HCl)
-
Isopropanol
-
Glass jacketed reactor
Procedure:
-
To a 4 L glass jacketed reactor, add water-wet 5% Pt/C catalyst, 37% HCl, 4-nitropyrazole, and isopropanol.
-
Agitate the mixture at 400 rpm and warm to 30° C.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Maintain the reaction at a constant temperature (e.g., 40° C.) and monitor the reaction progress by HPLC.
-
Upon completion, vent the reactor and collect the product mixture.
-
The yield of this compound hydrochloride can be determined using an internal standard HPLC method.[1]
NMR Sample Preparation
Standard Sample:
-
Dissolve approximately 5-10 mg of the this compound product in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to an NMR tube.
For Investigating pH Effects:
-
Prepare two samples as described above.
-
To one sample, add a drop of DCl in D₂O.
-
To the other sample, add a drop of NaOD in D₂O.
-
Acquire ¹H NMR spectra for both samples and compare them to the spectrum of the neutral sample to observe any pH-induced shifts.
Disclaimer: The predicted NMR data and troubleshooting suggestions are provided for guidance only. Experimental results may vary. It is recommended to compare experimental data with a well-characterized reference standard for definitive identification.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 3-Chloro-1H-pyrazol-4-amine and its Analogs
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of 3-Chloro-1H-pyrazol-4-amine and related pyrazole derivatives, supported by experimental data and detailed protocols to aid in structural verification and characterization.
Comparative NMR Data of Substituted Pyrazoles
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of substituents onto the pyrazole ring significantly influences the distribution of electron density, leading to predictable shifts in the NMR signals. The following table summarizes the ¹H and ¹³C NMR data for a selection of substituted pyrazoles, offering a valuable reference for spectral interpretation.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm), Multiplicity, (Coupling Constant, J Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |
| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H) | 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 |
| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole [1] | CDCl₃ | 7.68 (d, J = 7.74 Hz, 2H), 7.35 (t, J = 7.74 Hz, 2H), 7.17 (t, J = 7.74 Hz, 1H), 5.40 (s, 1H), 4.12 (q, J = 6.98 Hz, 2H), 2.42 (s, 3H), 1.44 (t, J = 6.98 Hz, 3H) | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole [1] | CDCl₃ | 7.36-7.26 (m, 8H), 7.23 -7.18 (m, 2H), 6.71 (s, 1H) | 144.8, 139.2, 129.0, 128.9, 128.7, 128.6, 128.3, 125.4, 105.5 |
Expected NMR Signals for this compound:
Based on the general principles of NMR spectroscopy and the data from related compounds, the following spectral features can be anticipated for this compound:
-
¹H NMR:
-
H5 Proton: A singlet is expected for the proton at the C5 position of the pyrazole ring. Its chemical shift would likely fall in the aromatic region, influenced by the adjacent nitrogen atoms and the chloro and amino substituents.
-
NH and NH₂ Protons: Broad singlets corresponding to the N1-H of the pyrazole ring and the amino group (NH₂) at C4 are expected. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, these peaks are more likely to be observed as distinct signals.
-
-
¹³C NMR:
-
C3, C4, and C5 Carbons: Three distinct signals are expected for the three carbon atoms of the pyrazole ring. The carbon atom bearing the chlorine (C3) will be significantly deshielded. The carbon attached to the amino group (C4) will also experience a characteristic shift. The chemical shift of C5 will be influenced by the adjacent nitrogen atoms.
-
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of pyrazole derivatives.[2]
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for pyrazole derivatives as it can solubilize a wide range of compounds and allows for the observation of exchangeable N-H protons.[2] Deuterated chloroform (CDCl₃) is another common option.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition:
The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer:
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover the expected proton signals.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A wider spectral width, typically 0-200 ppm, is required for ¹³C NMR.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate for most pyrazole derivatives.
-
Logical Workflow for NMR Analysis
The structural elucidation of a novel pyrazole derivative using NMR spectroscopy typically follows a systematic workflow. This process involves a combination of one-dimensional (¹H and ¹³C) and often two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
By following this structured approach and utilizing the comparative data provided, researchers can confidently characterize the structure of this compound and other novel pyrazole-based compounds, a critical step in advancing drug discovery and development efforts.
References
A Researcher's Guide to Distinguishing 3-Amino and 5-Amino Pyrazole Tautomers by NMR Spectroscopy
For researchers and professionals in drug development and chemical sciences, the precise structural elucidation of heterocyclic compounds is paramount. The annular tautomerism of N-unsubstituted pyrazoles, particularly 3(5)-aminopyrazoles, presents a common yet critical analytical challenge. The position of the mobile proton determines whether the compound exists as a 3-amino-1H-pyrazole or a 5-amino-1H-pyrazole, a distinction that significantly impacts its chemical reactivity, physicochemical properties, and biological interactions. This guide provides an objective comparison of NMR spectroscopic techniques to differentiate between these two tautomeric forms, supported by experimental data and detailed protocols.
The Tautomeric Equilibrium of 3(5)-Aminopyrazole
The tautomerism in 3(5)-aminopyrazoles involves a 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole ring. This dynamic equilibrium between the 3-amino and 5-amino forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. In many common solvents, this exchange is rapid on the NMR timescale, resulting in a single set of averaged signals. However, in solvents like DMSO-d₆, the tautomeric exchange can be slow enough to allow for the observation of distinct signals for both tautomers, enabling their individual characterization.[1]
Caption: Annular tautomeric equilibrium in 3(5)-aminopyrazole.
Comparative NMR Data for Tautomer Differentiation
The key to distinguishing between the 3-amino and 5-amino pyrazole tautomers lies in the subtle yet significant differences in their NMR spectra. The electronic environment of the pyrazole ring protons and carbons is sufficiently distinct in each tautomer to cause measurable variations in their chemical shifts.
¹H and ¹³C NMR Spectroscopy
In the 3-amino tautomer, the C5 carbon is adjacent to a protonated nitrogen (N1) and a CH group, while the C3 carbon is bonded to the amino group and the deprotonated nitrogen (N2). Conversely, in the 5-amino tautomer, the C3 carbon is adjacent to the protonated nitrogen and a CH group, while the C5 carbon is bonded to the amino group and the deprotonated nitrogen. These differences in electronic distribution are reflected in their respective chemical shifts.
For 4-substituted 3(5)-aminopyrazoles, it has been observed that in DMSO-d₆, where the tautomeric equilibrium is slow, distinct signals for both tautomers can be resolved.[1] While specific data for the unsubstituted parent compound is sparse in a single source, the following table summarizes typical chemical shift ranges based on available data for substituted analogs.
| Tautomer | Nucleus | Position | Chemical Shift (δ, ppm) |
| 3-Amino Pyrazole | ¹H | H4 | ~5.4 |
| H5 | ~7.3 | ||
| ¹³C | C3 | ~150-155 | |
| C4 | ~90-95 | ||
| C5 | ~125-130 | ||
| 5-Amino Pyrazole | ¹H | H3 | ~7.1 |
| H4 | ~5.2 | ||
| ¹³C | C3 | ~135-140 | |
| C4 | ~95-100 | ||
| C5 | ~145-150 |
Note: These are approximate chemical shift ranges and can vary based on substituents and solvent.
¹⁵N NMR Spectroscopy
¹⁵N NMR is a powerful tool for studying nitrogen-containing heterocycles due to the large chemical shift dispersion of nitrogen nuclei. The chemical shifts of the ring nitrogens are highly sensitive to their protonation state and local electronic environment, making ¹⁵N NMR particularly well-suited for tautomer analysis. In the 3-amino tautomer, N1 is protonated and N2 is not, while the reverse is true for the 5-amino tautomer. This leads to distinct ¹⁵N chemical shifts for each nitrogen in the two tautomeric forms.
| Tautomer | Nucleus | Position | Chemical Shift (δ, ppm) |
| 3-Amino Pyrazole | ¹⁵N | N1 | ~-160 to -170 |
| N2 | ~-100 to -110 | ||
| NH₂ | ~-310 to -320 | ||
| 5-Amino Pyrazole | ¹⁵N | N1 | ~-105 to -115 |
| N2 | ~-180 to -190 | ||
| NH₂ | ~-300 to -310 |
Note: Chemical shifts are referenced to nitromethane.
Experimental Protocols
Sample Preparation
-
Dissolve approximately 5-10 mg of the aminopyrazole sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
-
For studies aiming to slow down the tautomeric exchange, DMSO-d₆ is the recommended solvent.[1]
-
Filter the solution if any solid particles are present to ensure a homogeneous sample.
NMR Data Acquisition
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
¹⁵N NMR:
-
Direct ¹⁵N NMR acquisition is often challenging due to low sensitivity and long relaxation times.
-
It is highly recommended to use inverse-detected 2D experiments such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) or ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) for enhanced sensitivity. These experiments correlate the nitrogen atoms with their neighboring protons.
-
-
2D NMR (HSQC, HMBC, NOESY):
-
HSQC: Provides correlations between protons and their directly attached carbons or nitrogens. This is useful for assigning the chemical shifts of protonated carbons and nitrogens.
-
HMBC: Shows correlations between protons and carbons (or nitrogens) that are two or three bonds away. This is crucial for establishing the connectivity within the molecule and differentiating between isomers. For instance, in the 3-amino tautomer, the H5 proton will show a correlation to the C3 carbon, while in the 5-amino tautomer, the H3 proton will show a correlation to the C5 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. For N-substituted pyrazoles, a NOE can be observed between the H5 proton and the protons of the substituent on N1. In the case of N-unsubstituted aminopyrazoles, NOE can be used to establish the proximity between the NH proton and the H5 proton in the 3-amino tautomer.[2]
-
Logical Workflow for Tautomer Identification
The following workflow outlines a systematic approach to distinguishing between 3-amino and 5-amino pyrazole tautomers using NMR spectroscopy.
Caption: Workflow for NMR-based identification of aminopyrazole tautomers.
References
Comparative Crystallographic Analysis of 3-Chloro-1H-pyrazol-4-amine Derivatives and Related Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 3-chloro-1H-pyrazol-4-amine and related pyrazole compounds. While a crystallographic study for this compound itself is not publicly available, this document summarizes and compares the structural data of closely related derivatives to offer insights into the molecular geometry and packing of this important heterocyclic scaffold. The information presented is crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents.
Data Presentation
The following tables summarize key crystallographic data for a selection of pyrazole derivatives, providing a basis for structural comparison.
Table 1: Crystallographic Data for Phenyl-Substituted Chloro-Pyrazole Derivatives
| Compound | 5-Chloro-1-phenyl-1H-pyrazol-4-amine[1] | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[2] |
| Formula | C9H8ClN3 | C16H11ClN2O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P2/c |
| a (Å) | 3.8926 (6) | 16.0429 (4) |
| b (Å) | 9.9679 (13) | 4.8585 (1) |
| c (Å) | 22.617 (2) | 16.7960 (4) |
| β (˚) | 92.795 (11) | 96.581 (1) |
| **Volume (ų) ** | 876.52 (19) | 1300.53 (5) |
| Z | 4 | 4 |
| Temperature (K) | 295 | 100 |
Table 2: Crystallographic Data for Other Halogenated and Substituted Pyrazoles
| Compound | 4-Chloro-1H-pyrazole[3] | 4-Bromo-1H-pyrazole[3] | 4-Iodo-1H-pyrazole[3] | 4-Chloro-1H-pyrazole-3-carboxylic acid[4] |
| Formula | C3H3ClN2 | C3H3BrN2 | C3H3IN2 | C4H3ClN2O2 |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnma | Pnma | P21/n | C2/c |
| a (Å) | 11.237(2) | 11.458(2) | 3.8910(8) | 25.4370(17) |
| b (Å) | 6.643(1) | 6.700(1) | 12.825(3) | 6.9155(5) |
| c (Å) | 5.758(1) | 5.772(1) | 9.771(2) | 13.0629(7) |
| β (˚) | 90 | 90 | 90.58(3) | 110.558(6) |
| **Volume (ų) ** | 429.9(1) | 443.0(1) | 487.4(2) | 2151.6(3) |
| Z | 4 | 4 | 4 | 16 |
| Temperature (K) | 173 | 173 | 172 | 293 |
Experimental Protocols
Synthesis and Crystallization of 5-Chloro-1-phenyl-1H-pyrazol-4-amine [1]
The compound was synthesized via electrochemical reduction of 4-nitro-1-phenylpyrazole in diluted hydrochloric acid, leading to the corresponding hydroxylamine and its subsequent in situ nucleophilic transformation into the 5-chloro derivative. The compound was then separated from the post-reaction mixture.
Synthesis and Crystallization of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [2]
Details on the synthesis and crystallization for this specific compound are not provided in the abstract. However, pyrazole syntheses often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent.
General Procedure for X-ray Data Collection and Structure Refinement [3]
A suitable single crystal is selected and mounted on a diffractometer. Data is collected at a specific temperature (e.g., 172 K) using Mo-Kα radiation (λ = 0.71073 Å). The structure is solved using intrinsic phasing methods and refined using software packages like SHELXT and Olex2.
Visualizations
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3-Chloro-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3-Chloro-1H-pyrazol-4-amine, a crucial intermediate in pharmaceutical synthesis. The selection of a suitable analytical technique is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the principles of each technique, presents detailed proposed experimental protocols, and offers a comparative analysis of their expected performance characteristics to assist in method selection and implementation.
Introduction
This compound (C₃H₄ClN₃, MW: 117.54 g/mol ) is a heterocyclic amine whose purity is of utmost importance in drug manufacturing.[1] Potential impurities can arise from the synthesis process, including starting materials, by-products, and degradation products.[2] Both HPLC and GC-MS are powerful analytical techniques for separating and quantifying these impurities.[3][4] HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable compounds.[4][5] Given the amine functional group and the heterocyclic nature of this compound, both techniques present viable, albeit different, approaches to purity assessment.
Comparative Analysis of HPLC and GC-MS Methods
The choice between HPLC and GC-MS depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, required sensitivity, and the complexity of the sample matrix.[4][6]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for pharmaceutical analysis due to its applicability to a broad range of compounds, including those that are non-volatile or thermally unstable.[4] For polar compounds like amines, Reverse-Phase HPLC (RP-HPLC) is a common approach. However, peak tailing can be a challenge with amines, which can often be mitigated by using specific columns and mobile phase additives.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and provides structural information through mass spectrometry, making it excellent for impurity identification.[5] However, for polar and non-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.[6][7]
The following table summarizes the expected performance characteristics of proposed HPLC-UV and GC-MS methods for the analysis of this compound. These values are based on typical performance for the analysis of similar aromatic and heterocyclic amines and should be confirmed through method validation.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[8] |
| Applicability | Well-suited for non-volatile, polar, and thermally labile compounds.[6] | Ideal for volatile and thermally stable compounds; requires derivatization for polar amines.[4][6] |
| Selectivity | Good; can be optimized by adjusting mobile phase composition, column chemistry, and detector wavelength. | Excellent; mass spectrometer provides high selectivity and confident peak identification. |
| Sensitivity (LOD) | Typically in the range of 0.01-0.1% for impurities. | High sensitivity, especially in Selected Ion Monitoring (SIM) mode, often achieving ppm levels. |
| Precision (RSD) | Typically < 2% for the main component and < 5% for impurities. | Typically < 5% for derivatized analytes. |
| Analysis Time | 15-45 minutes per sample. | 20-60 minutes per sample, including derivatization time. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require a more complex derivatization step.[7] |
| Instrumentation Cost | Moderate. | High. |
| Limitations | Potential for peak tailing with basic amines; lower resolution compared to capillary GC.[7] | Not suitable for non-volatile or thermally labile impurities; derivatization can introduce variability.[8] |
Experimental Protocols
The following are proposed starting methodologies for the purity analysis of this compound by HPLC and GC-MS. These protocols are based on established methods for similar compounds and should be optimized and validated for specific applications.[8]
This method is designed for the routine purity analysis and quantification of impurities in this compound.
-
Instrumentation : HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with end-capping to minimize peak tailing.
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program :
-
0-5 min: 10% B
-
5-25 min: 10% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm (or optimized based on UV scan).
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
This method is suitable for identifying and quantifying volatile impurities and can be used for the main component after derivatization.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column : Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature : 250 °C.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.[8]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[8]
-
Scan Mode : Full scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation (with Derivatization) :
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Dissolve in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Methodology Visualization
The following diagrams illustrate the experimental workflows for the proposed HPLC and GC-MS purity analysis methods.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC-UV is recommended for routine quality control due to its simplicity, robustness, and suitability for non-volatile compounds. It provides reliable quantification of the main component and known impurities.
-
GC-MS is the preferred method for the identification of unknown volatile or semi-volatile impurities and for analyses requiring very high sensitivity. The need for derivatization adds a layer of complexity but provides enhanced selectivity and structural information.
For comprehensive characterization of this compound, a combination of both techniques is often employed. HPLC is used for routine purity testing and stability studies, while GC-MS is utilized for identifying potential volatile impurities that may not be detected by HPLC. The proposed methods in this guide serve as a solid foundation for developing and validating robust analytical procedures tailored to specific regulatory and quality requirements.
References
- 1. This compound | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
Reactivity Face-Off: 3-Chloro- vs. 3-Bromo-1H-pyrazol-4-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of FDA-approved drugs. Functionalization of the pyrazole ring, particularly through the introduction of carbon-carbon and carbon-nitrogen bonds, is a critical step in the synthesis of novel therapeutic agents. This guide provides an objective comparison of the reactivity of two key building blocks, 3-chloro-1H-pyrazol-4-amine and 3-bromo-1H-pyrazol-4-amine, in the context of palladium-catalyzed cross-coupling reactions. This analysis, supported by experimental data from analogous systems, aims to inform the strategic selection of starting materials for drug discovery and development.
At a Glance: Reactivity Overview
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of a palladium(0) catalyst to the C-X bond, a critical step in the catalytic cycle, generally follows the reverse order: C-I > C-Br > C-Cl.
Therefore, 3-bromo-1H-pyrazol-4-amine is generally more reactive than this compound in common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. However, a study on the Suzuki-Miyaura reaction of halogenated aminopyrazoles has indicated that bromo and chloro derivatives can be superior to their iodo counterparts due to a reduced tendency for dehalogenation side reactions[1][2]. The choice between the chloro and bromo derivatives often involves a trade-off between reactivity and the cost and stability of the starting material, with chloro-substituted heterocycles typically being more cost-effective.
Quantitative Data: A Comparative Look at Reactivity in Key Cross-Coupling Reactions
Disclaimer: The following data is compiled from studies on analogous pyrazole systems and may not be directly representative of the reactivity of 3-chloro- and 3-bromo-1H-pyrazol-4-amine. Reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Analogous Halopyrazoles
| Halogen at C4 | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Bromo | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80-93 | [3] |
| Chloro | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 60-95 | [3] |
| Bromo | (E)-styrylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | EtOH/H₂O | High | [1] |
| Chloro | (E)-styrylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | EtOH/H₂O | High | [1] |
Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Analogous Halopyrazoles
| Halogen at C4 | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Bromo | Piperidine | Pd(dba)₂/tBuDavePhos | KOr-Bu | Xylene | 60 | [4] |
| Chloro | Piperidine | Pd(dba)₂/tBuDavePhos | KOr-Bu | Xylene | <60 | [4] |
| Bromo | Aniline | tBuBrettPhos-precatalyst | LiHMDS | THF | 87 | [5] |
| Bromo | Morpholine | tBuBrettPhos-precatalyst | LiHMDS | THF | 95 | [5] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, adapted from literature procedures for halopyrazoles. Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling of 3-Halo-1H-pyrazol-4-amine
A mixture of the 3-halo-1H-pyrazol-4-amine (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equiv.) in a suitable solvent (e.g., 1,4-dioxane, toluene, or EtOH/H₂O mixture) is placed in a reaction vessel. The vessel is sealed, and the mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen). The reaction is then heated to a temperature ranging from 80-120 °C for 2-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 3-Halo-1H-pyrazol-4-amine
In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with the 3-halo-1H-pyrazol-4-amine (1.0 equiv.), the desired amine (1.1–1.5 equiv.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP; 2-10 mol%), and a strong base (e.g., NaOt-Bu, KOt-Bu, or LiHMDS; 1.5–2.5 equiv.). Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring at a temperature between 80-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Caption: A logical workflow for comparing the reactivity of 3-chloro- and 3-bromo-1H-pyrazol-4-amine.
Caption: Inhibition of the JAK/STAT pathway by a 4-aminopyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Chloro vs. Fluoro-Substituted Aminopyrazoles: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the halogens, chlorine and fluorine are frequently employed to modulate biological activity. This guide provides a focused comparison of the biological activity of chloro-substituted versus fluoro-substituted aminopyrazoles, supported by experimental data, to inform structure-activity relationship (SAR) studies and guide future drug design efforts.
Comparative Biological Activity Data
The following table summarizes the in vitro inhibitory activity of a pair of structurally analogous chloro- and fluoro-substituted aminopyrazole derivatives against Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[1]
| Compound ID | Structure | Substitution at R | Target | Biological Activity (IC₅₀) |
| 12 | 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | 4-Fluoro | E. coli FabH | 1.8 µM[1] |
| 13 | 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | 4-Chloro | E. coli FabH | 2.5 µM[1] |
Data Interpretation: In this specific series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, the fluoro-substituted analog (Compound 12 ) exhibited slightly more potent inhibition of E. coli FabH than the chloro-substituted analog (Compound 13 ), with IC₅₀ values of 1.8 µM and 2.5 µM, respectively.[1] This suggests that for this particular scaffold and target, the greater electronegativity and smaller size of fluorine may contribute to a more favorable interaction with the enzyme's active site compared to chlorine.
Experimental Protocols
The following is a detailed methodology for the E. coli FabH inhibitory assay used to generate the comparative data.
In Vitro E. coli FabH Inhibition Assay[1]
-
Enzyme and Substrates: Recombinant E. coli FabH is expressed and purified. The substrates for the enzymatic reaction are acetyl-CoA and malonyl-ACP.
-
Reaction Buffer: The assay is typically performed in a buffer solution, such as 100 mM sodium phosphate buffer (pH 7.0), containing a reducing agent like 1 mM dithiothreitol (DTT).
-
Assay Procedure:
-
The reaction mixture is prepared containing the reaction buffer, malonyl-ACP, and the test compound (chloro- or fluoro-substituted aminopyrazole) at various concentrations.
-
The mixture is pre-incubated for a specified time at a controlled temperature (e.g., 37 °C).
-
The reaction is initiated by the addition of acetyl-CoA.
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The reaction is quenched, for example, by the addition of a strong acid like 10% trichloroacetic acid.
-
-
Detection: The activity of FabH is determined by measuring the consumption of a substrate or the formation of a product. A common method is to use a radiolabeled substrate (e.g., [³H]acetyl-CoA) and quantify the radiolabeled product by liquid scintillation counting.
-
Data Analysis: The percentage of enzyme inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro FabH inhibition assay.
Caption: Workflow for the in vitro E. coli FabH inhibition assay.
Conclusion
The provided data indicates that for the evaluated aminopyrazole scaffold, fluorine substitution at the 4-position of the phenyl ring results in a modest increase in inhibitory activity against E. coli FabH compared to chlorine substitution.[1] This highlights the subtle yet significant impact of halogen choice in drug design. While this guide focuses on a specific example, the principles of comparative analysis and the detailed experimental protocols are broadly applicable to the study of other halogenated compounds and biological targets. Researchers are encouraged to consider the specific steric and electronic properties of both chlorine and fluorine in the context of their target's binding site to rationally design more potent and selective aminopyrazole-based therapeutics.
References
A Spectroscopic Comparison of 4-Halogenated-1H-Pyrazoles: A Guide for Researchers
A detailed analysis of the spectroscopic properties of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazoles is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide summarizes key experimental data from NMR and IR spectroscopy, providing insights into the influence of halogen substitution on the pyrazole ring.
This report compiles and compares the spectroscopic data of the four key 4-halogenated-1H-pyrazoles. The inclusion of ¹H NMR, ¹³C NMR, and IR spectroscopic data, alongside detailed experimental protocols, aims to provide a comprehensive resource for the identification and characterization of these important chemical entities.
Structural Overview
The fundamental structure of the compounds discussed in this guide is the 1H-pyrazole ring, substituted at the 4-position with a halogen atom (Fluorine, Chlorine, Bromine, or Iodine).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the 4-halogenated-1H-pyrazoles.
¹H NMR Spectroscopy
The ¹H NMR spectra of the 4-halogenated pyrazoles show distinct trends in chemical shifts, particularly for the N-H and the C-H protons at positions 3 and 5.[1] The data presented was acquired in CD₂Cl₂.[1]
| Compound | δ (N-H) (ppm) | δ (H³,⁵) (ppm) |
| 4-Fluoro-1H-pyrazole | 11.23 | 7.56 |
| 4-Chloro-1H-pyrazole | 11.83 | 7.64 |
| 4-Bromo-1H-pyrazole | 12.01 | 7.67 |
| 4-Iodo-1H-pyrazole | 12.23 | 7.70 |
| 1H-Pyrazole (unsubstituted) | 8.84 | 7.65 (H³), 6.32 (H⁴) |
| Table 1: ¹H NMR Chemical Shifts (δ) of 4-Halogenated-1H-Pyrazoles.[1] |
A notable trend is the downfield shift of the N-H proton signal as the electronegativity of the halogen decreases.[1] This is contrary to initial chemical intuition but is a documented phenomenon for pyrazoles.[1]
¹³C NMR Spectroscopy
The ¹³C NMR data reveals the electronic impact of the halogen substituent on the carbon atoms of the pyrazole ring.
| Compound | δ (C³) (ppm) | δ (C⁴) (ppm) | δ (C⁵) (ppm) |
| 4-Fluoro-1H-pyrazole | 125.4 (d, J=26.0 Hz) | 148.9 (d, J=251.0 Hz) | 125.4 (d, J=26.0 Hz) |
| 4-Chloro-1H-pyrazole | 132.1 | 110.6 | 132.1 |
| 4-Bromo-1H-pyrazole | 133.0 | 94.7 | 133.0 |
| 4-Iodo-1H-pyrazole | 137.5 | 60.5 | 137.5 |
Table 2: ¹³C NMR Chemical Shifts (δ) of 4-Halogenated-1H-Pyrazoles.
Infrared (IR) Spectroscopy
The N-H stretching frequency in the IR spectra also shows a clear trend related to the halogen substituent.[1]
| Compound | N-H Stretching Frequency (cm⁻¹) |
| 4-Fluoro-1H-pyrazole | 3288 |
| 4-Chloro-1H-pyrazole | 3284 |
| 4-Bromo-1H-pyrazole | 3255 |
| 4-Iodo-1H-pyrazole | 3235 |
| 1H-Pyrazole (unsubstituted) | 3293 |
| Table 3: N-H Stretching Frequencies of 4-Halogenated-1H-Pyrazoles.[1] |
The N-H stretching frequency decreases as the halogen changes from fluorine to iodine, corresponding to an increase in the acidity of the N-H proton.[1]
Experimental Protocols
The following section details the general methodologies for the synthesis and spectroscopic analysis of 4-halogenated-1H-pyrazoles.
Synthesis Protocols
A general workflow for the synthesis and subsequent spectroscopic analysis is outlined below.
-
4-Fluoro-1H-pyrazole: Can be synthesized by reacting pyrazole with an electrophilic fluorinating agent such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in a suitable solvent like acetonitrile. The reaction mixture is typically heated, and the product is then purified.
-
4-Chloro-1H-pyrazole: A common method involves the reaction of pyrazole with a chlorinating agent like sodium hypochlorite solution in water. The reaction is typically carried out at a controlled temperature, and the product can be extracted and purified.
-
4-Bromo-1H-pyrazole: Bromination can be achieved by reacting pyrazole with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction conditions are adjusted based on the reactivity of the starting material.
-
4-Iodo-1H-pyrazole: Several methods exist for the iodination of pyrazole. One common approach is the use of iodine in the presence of an oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), in a solvent like acetonitrile. Another method involves the use of N-iodosuccinimide (NIS).
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1] Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000 to 400 cm⁻¹.[1]
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are obtained using a spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as ethanol or cyclohexane, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).
Conclusion
The spectroscopic data for 4-halogenated-1H-pyrazoles reveal systematic trends that correlate with the nature of the halogen substituent. These trends are valuable for the structural elucidation and characterization of novel pyrazole-based compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of these important heterocyclic molecules in a research setting.
References
A Researcher's Guide to Predicting Aminopyrazole Tautomer Stability: A DFT and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the tautomeric preference of aminopyrazoles is crucial for predicting their physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations and experimental methods for determining the relative stability of aminopyrazole tautomers, supported by quantitative data and detailed protocols.
The annular prototropic tautomerism of aminopyrazoles, primarily the equilibrium between the 3-amino and 5-amino forms, is a key determinant of their chemical behavior. While experimental characterization provides definitive evidence, computational methods, particularly DFT, offer a powerful and efficient tool for predicting tautomeric stability. This guide explores the synergy between these approaches, offering a practical framework for researchers in the field.
Data Presentation: A Comparative Overview of Tautomer Stability
The relative stability of aminopyrazole tautomers is influenced by the substitution pattern on the pyrazole ring and the surrounding solvent environment. DFT calculations have proven to be a reliable method for quantifying these subtle energy differences.
Table 1: Calculated Relative Stabilities of Unsubstituted 3-Aminopyrazole (3AP) and 5-Aminopyrazole (5AP) Tautomers in the Gas Phase
| Computational Method | Basis Set | More Stable Tautomer | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |
| DFT (B3LYP) | 6-311++G(d,p) | 3-Aminopyrazole (3AP) | 10.7[1] | 9.8[1] |
Note: Positive values indicate the energy by which the 5-aminopyrazole tautomer is less stable than the 3-aminopyrazole tautomer.
Table 2: Influence of Substituents and Solvent on Tautomer Preference
| Compound | Solvent | Predominant Tautomer | Experimental Method | Computational Support |
| 4-Cyano-3(5)-aminopyrazole | DMSO-d6 | 5-Amino[2] | ¹H and ¹³C NMR | Ab initio calculations (B3LYP/6-31G**) show increased stability of the more polar 5-amino tautomer in DMSO.[2] |
| 4-Thiocyanato-3(5)-aminopyrazole | DMSO-d6 | 5-Amino[2] | ¹H and ¹³C NMR | N/A |
| 4-Methoxy-3(5)-aminopyrazole | DMSO-d6 | 3-Amino[2] | ¹H and ¹³C NMR | N/A |
Experimental and Computational Protocols
A robust investigation of aminopyrazole tautomerism relies on a combination of theoretical predictions and experimental validation.
Computational Protocol: DFT Calculations
Density Functional Theory is the most frequently employed method for determining tautomeric stability.[3] A typical workflow for predicting the relative stability of aminopyrazole tautomers using DFT is as follows:
-
Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation. This is a critical first step as the accuracy of subsequent energy calculations depends on a well-optimized structure.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary for calculating the Gibbs free energy.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: To model the influence of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often incorporated into the calculations.[2] This is particularly important as the relative stability of tautomers can be significantly affected by the polarity of the solvent.
-
Analysis of Results: The relative energies (ΔE) and relative Gibbs free energies (ΔG) of the tautomers are then calculated to determine their relative populations at a given temperature.
A commonly used level of theory for these calculations is B3LYP with the 6-311++G(d,p) basis set, which has been shown to provide results in good agreement with experimental data.[1][4]
Experimental Protocols
Experimental validation is essential to confirm the predictions from DFT calculations. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the two primary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. In many cases, the proton exchange between tautomers is fast on the NMR timescale, resulting in averaged signals. However, under certain conditions, the exchange can be slowed down, allowing for the observation and quantification of individual tautomers.
-
Solvent Selection: The choice of solvent can significantly influence the rate of proton exchange. In solvents like DMSO-d6, intramolecular hydrogen bonding can slow down the exchange rate, making it possible to observe separate signals for each tautomer.[2]
-
Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of tautomeric interconversion can be reduced. This can lead to the decoalescence of averaged signals into distinct peaks for each tautomer, allowing for their direct integration and the determination of the tautomeric ratio.
-
Procedure:
-
Prepare a solution of the aminopyrazole in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
If the signals are averaged, gradually lower the temperature of the NMR probe until distinct signals for the two tautomers are observed.
-
Integrate the corresponding signals for each tautomer in the ¹H NMR spectrum to determine their relative populations.
-
The chemical shifts in the ¹³C NMR spectrum can also provide valuable structural information to aid in the assignment of the tautomers.
-
Infrared (IR) Spectroscopy
IR spectroscopy can be used to differentiate between aminopyrazole tautomers by identifying characteristic vibrational modes. The stretching frequencies of N-H and C=N bonds, for example, will differ between the 3-amino and 5-amino forms.
-
Matrix Isolation IR Spectroscopy: This technique involves trapping the molecules of interest in an inert gas matrix (e.g., argon or xenon) at low temperatures. This minimizes intermolecular interactions and allows for the study of the intrinsic properties of the isolated molecules. The resulting sharp IR bands can be compared with the calculated vibrational spectra from DFT to identify the present tautomers.[4][5]
-
Procedure:
-
Sublime the aminopyrazole sample and co-deposit it with a large excess of an inert gas (e.g., argon) onto a cold window (typically at temperatures below 20 K).
-
Record the IR spectrum of the isolated molecules in the matrix.
-
Compare the experimental spectrum with the theoretically predicted IR spectra for each tautomer (obtained from DFT frequency calculations).
-
Assign the observed vibrational bands to the corresponding tautomers.
-
Visualizing the Workflow and Tautomeric Forms
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for DFT calculations to predict aminopyrazole tautomer stability.
Caption: The two primary tautomeric forms of aminopyrazole.
Note: The images in the DOT script are placeholders and would need to be replaced with actual molecular structures for a final publication.
References
A Comparative Guide to Catalysts for Suzuki Coupling of Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug development professionals, the synthesis of functionalized aminopyrazoles is of significant interest due to their prevalence in a wide range of biologically active compounds. The choice of catalyst for this transformation is critical, directly impacting yield, reaction time, and substrate scope. This guide provides an objective comparison of palladium and nickel-based catalyst systems for the Suzuki coupling of aminopyrazoles, supported by experimental data from the literature.
Performance Comparison of Catalyst Systems
The selection of a catalyst system for the Suzuki coupling of aminopyrazoles is highly dependent on the specific substrates and desired reaction conditions. Palladium catalysts, particularly those with bulky phosphine ligands, are well-established and have been extensively studied for this transformation. Nickel catalysts are emerging as a cost-effective and highly reactive alternative, especially for challenging substrates.
Palladium-Based Catalysts
Palladium catalysts are the most commonly used for the Suzuki coupling of aminopyrazoles. Modern pre-catalysts, such as XPhos Pd G2, have shown excellent activity and broad applicability. These catalysts are particularly effective for the coupling of bromo- and chloro-aminopyrazoles, which have been shown to be superior to their iodo- counterparts due to a reduced tendency for dehalogenation.[1][2][3]
Nickel-Based Catalysts
Nickel-catalyzed Suzuki-Miyaura couplings are gaining significant attention due to the lower cost and high reactivity of nickel.[4] While direct comparative studies on aminopyrazoles are limited, research on other nitrogen-containing heterocycles demonstrates the potential of nickel catalysts.[1] For instance, the nickel pre-catalyst NiCl2(PCy3)2 has been successfully employed for the coupling of a pyrazole-derived sulfamate.[1] Furthermore, the development of specialized ligands like ProPhos has enabled the nickel-catalyzed coupling of pyrazole derivatives in high yields.[5]
Data Presentation: A Comparative Analysis of Catalytic Efficacy
The following tables summarize the performance of representative palladium and nickel catalyst systems in the Suzuki coupling of pyrazole derivatives.
Table 1: Palladium-Catalyzed Suzuki Coupling of Halogenated Aminopyrazoles
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 (2 mol%) / XPhos | 4-Bromo-1H-pyrazol-5-amine | Phenylboronic acid | K2CO3 | EtOH/H2O | 100 (MW) | 0.5 | 95 | [1][2] |
| XPhos Pd G2 (2 mol%) / XPhos | 4-Chloro-1H-pyrazol-5-amine | Phenylboronic acid | K2CO3 | EtOH/H2O | 120 (MW) | 1 | 85 | [1][2] |
| XPhos Pd G2 (2 mol%) / XPhos | 4-Iodo-1H-pyrazol-5-amine | Phenylboronic acid | K2CO3 | EtOH/H2O | 100 (MW) | 0.5 | 60 (with dehalogenation) | [1][2] |
| Pd(dppf)Cl2 | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | K2CO3 | DME | 85 | 12 | 88 | [6] |
Table 2: Nickel-Catalyzed Suzuki Coupling of Pyrazole Derivatives
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl2(PCy3)2 (5 mol%) | Pyrazole-derived sulfamate | 3-Furanylboronic acid | K3PO4 | t-Amyl Alcohol | 100 | 12 | 65 | [1] |
| Ni(cod)2 (1 mol%) / ProPhos | 1-Methyl-4-bromo-1H-pyrazole | Phenylboronic acid | K3PO4 | 2-MeTHF/H2O | 60 | 16 | 98 | [5] |
| NiCl2(dppp) | 3-Chloropyridine | 2-Thienylboronic acid | K2CO3(H2O)1.5 | Acetonitrile | 50 | 8 | 81 | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for palladium and nickel-catalyzed Suzuki coupling reactions based on literature precedents.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of 4-Bromo-1H-pyrazol-5-amine
This protocol is adapted from established procedures for the Suzuki coupling of halogenated aminopyrazoles.[1][2]
Materials:
-
4-Bromo-1H-pyrazol-5-amine
-
Arylboronic acid
-
XPhos Pd G2
-
XPhos
-
Potassium carbonate (K2CO3)
-
Ethanol (EtOH)
-
Water (H2O)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add 4-bromo-1H-pyrazol-5-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
In a separate vial, prepare a stock solution of the catalyst system by dissolving XPhos Pd G2 (0.02 mmol) and XPhos (0.02 mmol) in a mixture of EtOH and H2O (e.g., 4:1 v/v).
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C and maintain for 30 minutes with stirring.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of a Pyrazole Derivative
This generalized protocol is based on the successful coupling of pyrazole derivatives using nickel catalysts.[1][5]
Materials:
-
Halogenated pyrazole derivative
-
Arylboronic acid
-
NiCl2(PCy3)2 or Ni(cod)2/ProPhos
-
Potassium phosphate (K3PO4)
-
t-Amyl alcohol or 2-Methyltetrahydrofuran (2-MeTHF)
-
Water (H2O)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrazole derivative (1.0 mmol), the arylboronic acid (1.5 mmol), and K3PO4 (2.5 mmol).
-
Add the nickel catalyst (e.g., NiCl2(PCy3)2, 5 mol% or a pre-mixed solution of Ni(cod)2 and ProPhos).
-
Add the solvent (e.g., t-amyl alcohol or a mixture of 2-MeTHF and H2O).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizing the Process
To aid in understanding the experimental workflow and the fundamental catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling of aminopyrazoles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 5. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Substituted Aminopyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across a range of diseases.[1] The biological activity and pharmacokinetic profile of these derivatives are profoundly influenced by the nature and position of their substituents. A critical parameter in the drug development pipeline is metabolic stability, which dictates the in vivo half-life and overall exposure of a drug candidate. This guide provides a comparative overview of the metabolic stability of various substituted aminopyrazole derivatives, supported by experimental data from in vitro studies.
Comparative Metabolic Stability of Aminopyrazole Derivatives
The metabolic stability of a compound is typically assessed by its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The key parameters derived from these assays are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.
The following table summarizes the metabolic stability of a selection of substituted aminopyrazole derivatives in human liver microsomes (HLM).
| Compound ID/Description | Key Substituents | Assay System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| Compound 6 | Acrylamide electrophile, olefin/aromatic linker | Human Liver Microsomes | Not Reported | 35 | [2] |
| Compound 16 | Phenyl bioisostere (replaces aniline acrylamide of Compound 6) | Human Liver Microsomes | Not Reported | Significantly improved compared to Compound 6 | [2] |
| Compound 19 | Piperidine moiety | Human Liver Microsomes | Not Reported | Not Reported (noted as having the most promising in vitro DMPK profile) | [2] |
| SR-318 | 5-aminopyrazole derivative | Not Specified | Better metabolic degradation profile compared to reference drug VPC00628 | Not Reported | [1] |
Experimental Protocols
A standardized in vitro assay using human liver microsomes is crucial for reliably assessing and comparing the metabolic stability of drug candidates.
In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the rate of metabolism of substituted aminopyrazole derivatives by human liver microsomal enzymes.
2. Materials:
-
Test aminopyrazole derivatives
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic profiles (e.g., verapamil, imipramine)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes and phosphate buffer.
-
Compound Incubation: The test aminopyrazole derivative is added to the pre-warmed incubation mixture.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are withdrawn from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent like acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the aminopyrazole derivative at each time point.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in assessing and understanding the metabolic stability of aminopyrazole derivatives, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 3-Chloro-1H-pyrazol-4-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper and safe disposal of chemical waste is a critical component of laboratory operations and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Chloro-1H-pyrazol-4-amine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a halogenated pyrazole derivative that requires careful handling due to its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1] Therefore, it must be treated as hazardous chemical waste and disposed of following stringent protocols. Under no circumstances should it be discharged down the drain or discarded as regular trash.[2]
Key Physical and Chemical Properties
A summary of the essential quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₄ClN₃ |
| Molecular Weight | 117.54 g/mol |
| CAS Number | 103286-54-0 |
Source: PubChem[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] The following steps outline the proper procedure for accumulating and preparing this chemical for disposal.
1. Waste Segregation:
Proper segregation is the foundational step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste: Unused or expired solid this compound, as well as contaminated materials like weighing paper, pipette tips, and gloves, should be collected in a designated container for solid hazardous chemical waste.[3]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3] As this is a halogenated organic compound, it should be collected in a designated "halogenated organic waste" container, separate from non-halogenated solvent waste.[2][4][5] Do not mix with incompatible materials such as strong oxidizing agents, acids, or acid chlorides.[6]
2. Container Selection and Labeling:
The choice of container and proper labeling are crucial for safety and regulatory compliance.
-
Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2][7] The container must be kept closed except when actively adding waste.[2][4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[2] The label should also include an accurate list of all constituents and their approximate concentrations, the date accumulation started, the name of the principal investigator, and the laboratory location.[2]
3. Storage:
Proper storage of the waste container is essential to prevent spills and ensure safety within the laboratory.
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.[2]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[2] The secondary container should be capable of holding 110% of the volume of the primary container.[2]
-
Segregate the waste from incompatible materials.[2]
4. Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3]
-
Do not exceed the maximum accumulation time for hazardous waste as specified by your institution (typically around 90 days).[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it in a suitable, closed container for disposal.[6] Ventilate the area and ensure appropriate personal protective equipment (PPE) is worn. For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8] If the person feels unwell, call a poison center or doctor.[8]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterward.[6] Seek immediate medical attention.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 3-Chloro-1H-pyrazol-4-amine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Chloro-1H-pyrazol-4-amine (CAS No. 114020). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5][6] Therefore, adherence to stringent safety measures and the use of appropriate personal protective equipment are critical to mitigate these risks.
Personal Protective Equipment Summary
A comprehensive PPE strategy is the first line of defense. All personnel must be trained in the proper use and limitations of their protective equipment.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting. A face shield should be worn over the goggles to protect against splashes. Do not wear contact lenses when handling this chemical.[7][4][8][9] |
| Skin & Body Protection | Chemical-Resistant Gloves | Use nitrile or neoprene rubber gloves. Inspect gloves before use and change them immediately if contaminated.[2][10] |
| Flame-Resistant Lab Coat | A lab coat should be worn over personal clothing. Ensure it is fully buttoned. | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and entire foot to prevent any skin exposure.[9] | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with an appropriate cartridge is required if working outside of a certified chemical fume hood or if exposure limits may be exceeded.[11][12][13] |
Operational Plan: Safe Handling Protocol
All operations involving this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure. An emergency eyewash station and safety shower must be readily accessible.
Step 1: Preparation and Engineering Controls
-
Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.
-
Ensure a designated waste container is properly labeled and within reach inside the fume hood.
Step 2: Handling the Chemical
-
Wear all required PPE as specified in the table above.
-
When weighing the compound, use a tared weigh boat and handle the container with care to avoid generating dust.[12]
-
Slowly transfer the weighed solid into the reaction vessel.
-
Add the desired solvent to dissolve the compound.
Step 3: Cleanup
-
After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[7][2][3][4]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][4][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7][3][4][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][14] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contain the spill and contact your institution's Environmental Health & Safety (EHS) department.[15] |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Labeling
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[13] These items must be collected in a designated, properly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[16]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[16]
Disposal Procedure
-
Collect all waste in compatible and properly labeled containers.[16][17]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[7][15][18]
Logical Workflow for Handling and Emergencies
Caption: Workflow for the safe handling of this compound and response to emergencies.
References
- 1. This compound | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. echemi.com [echemi.com]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. benchchem.com [benchchem.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
